Thiarabine

Catalog No.
S545188
CAS No.
6599-17-7
M.F
C9H13N3O4S
M. Wt
259.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiarabine

CAS Number

6599-17-7

Product Name

Thiarabine

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1

InChI Key

GAKJJSAXUFZQTL-CCXZUQQUSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

solubility

Soluble in DMSO, not in water

Synonyms

4'-thio-arabinofuranosylcytosine, 4'-thio-beta-D-arabinofuranosylcytosine, 4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, OSI-7836, thiarabine

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O

The exact mass of the compound Thiarabine is 259.06268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-thio-beta-D-arabinofuranosylcytosine structure

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Structural Activity Relationships

The synthesis of T-araC and its 5-substituted analogues (chloro, fluoro, bromo, methyl) has been achieved via a facile route that provides high yields and good resolution between anomers [1] [2]. Among these synthesized analogues, only 5-fluoro-1-(4-thio-β-D-arabinofuranosyl)cytosine demonstrated high cytotoxicity across a panel of human tumor cell lines in vitro and was selected for further in vivo evaluation [1].

Mechanism of Action and Metabolism

The primary mechanism of T-araC is similar to that of araC: it is phosphorylated within cells to its active triphosphate form (T-araCTP), which subsequently inhibits DNA synthesis [3] [4]. However, key differences in its metabolism and potency account for its enhanced activity, particularly against solid tumors.

The following diagram maps the core metabolic pathway and cellular mechanisms of T-araC, highlighting its key advantages.

fascia T-araC Metabolic Pathway and Mechanisms T_araC T-araC (Prodrug) Angio Inhibition of Angiogenesis T_araC->Angio Independent Pathway dCK Phosphorylation by deoxycytidine Kinase (dCK) T_araC->dCK Intracellular Uptake T_araCMP T-araCMP T_araCTP T-araCTP (Active Metabolite) T_araCMP->T_araCTP Further Phosphorylation DNA_synth Inhibition of DNA Synthesis T_araCTP->DNA_synth Apoptosis Induction of Apoptosis DNA_synth->Apoptosis dCK->T_araCMP Deaminase Slower Deamination by Cytidine Deaminase Deaminase->T_araC Metabolic Stability Retention Prolonged Intracellular Retention of T-araCTP Retention->T_araCTP Enhanced Potency

The key biochemical differences that give T-araC its advantages are quantitative. The following table summarizes these critical pharmacological differences compared to araC.

Pharmacological Parameter 4'-Thio-β-D-arabinofuranosylcytosine (T-araC) β-D-Arabinofuranosylcytosine (araC)
Phosphorylation Rate Approximately 1% the rate of araC [3] Base rate (100%) [3]
Potency of 5'-Triphosphate 10- to 20-fold more potent inhibitor of DNA synthesis [3] Less potent inhibitor
Intracellular Half-life of 5'-Triphosphate Approximately twice as long as araCTP [3] Base half-life
Susceptibility to Cytidine Deaminase Catalytic efficiency is 10% that of araC [3] More rapidly deaminated

Experimental Protocols for Key Assays

To help you evaluate or replicate key findings, here are summaries of the methodologies used in foundational studies.

Protocol 1: Metabolism in CEM Cells

This protocol is used to study the intracellular metabolism and retention of T-araC [3] [4].

  • Cell Line: CCRF-CEM human leukemia cells.
  • Cell Culture: Grown in RPMI 1640 medium supplemented with 10% fetal bovine serum.
  • Drug Exposure: Cells are treated with radiolabeled [3H]T-araC or [3H]araC (typically at 100 nM concentration).
  • Metabolite Extraction: At designated time points, cells are harvested and extracted with perchloric acid.
  • Analysis by Anion-Exchange HPLC: The acid-soluble extract is analyzed using HPLC to separate and quantify the phosphorylated metabolites (mono-, di-, and triphosphates).
  • DNA Incorporation Assessment: The acid-insoluble pellet is treated to prepare RNA-free DNA, and the incorporation of radioactivity into DNA is measured.
Protocol 2: In Vivo Antitumor Activity in Xenograft Models

This protocol evaluates the efficacy of T-araC against human tumors in mice [5].

  • Animal Model: Immune-deficient mice (e.g., athymic nude or SCID mice) implanted subcutaneously with human tumor fragments (e.g., HCT-116 colon carcinoma).
  • Drug Formulation: T-araC is typically dissolved in saline for administration.
  • Dosing Regimen: The compound is administered intravenously on an alternating-day schedule for five doses (q2dx5). Tumor dimensions are measured regularly to calculate volume.
  • Efficacy Endpoint: Antitumor activity is reported as the percentage of tumor growth inhibition and the number of partial regressions (PR) and complete regressions (CR) compared to untreated control animals.
Protocol 3: Antiangiogenic Activity (Endothelial Tube Formation Assay)

This protocol assesses the inhibitory effect of T-araC on the formation of capillary-like structures by endothelial cells in vitro [6].

  • Cell Culture: Human endothelial cells are seeded on a layer of Matrigel, a basement membrane matrix that induces tube formation.
  • Drug Treatment: Cells are treated with T-araC or araC at various concentrations.
  • Incubation and Fixation: After an incubation period (e.g., 6-24 hours), the cells are fixed.
  • Quantification: The extent of tube formation is quantified by measuring the total length of the tubular networks in randomly chosen fields using image analysis software.

Preclinical and Combination Therapy Data

T-araC has shown excellent in vivo activity against a broad spectrum of human solid tumors and leukemia/lymphoma xenografts, a profile distinct from araC which is primarily effective against leukemias [5]. Its activity is significantly enhanced when combined with clofarabine, a nucleoside analogue used in leukemia treatment.

The table below summarizes quantitative results from key in vivo combination studies.

Tumor Xenograft Model Treatment Reported Antitumor Activity
HCT-116 (Colon) Clofarabine + T-araC Dramatically superior to either agent alone [5]
K562 (Leukemia) Clofarabine + T-araC Dramatically superior to either agent alone [5]
HL-60 (Leukemia) Clofarabine + T-araC Dramatically superior to either agent alone [5]
RL (Lymphoma) Clofarabine + T-araC Dramatically superior to either agent alone [5]
CCRF-CEM (Leukemia) Clofarabine + T-araC Antagonism (90% inhibition of T-araC metabolism) [5]

Conclusion and Further Research

4'-Thio-β-D-arabinofuranosylcytosine represents a strategic evolution in nucleoside analogue design. Its unique 4'-thio substitution confers improved metabolic stability and prolonged intracellular retention of the active triphosphate, leading to potent antitumor effects [3]. Furthermore, its newly discovered antiangiogenic activity provides a dual mechanism of action that likely underlies its superior efficacy against solid tumors compared to araC [6].

These compelling preclinical data supported the clinical development of T-araC (as OSI-7836) in patients with advanced solid malignancies [5]. The synergistic combination with clofarabine also presents a promising rationale for clinical trials in both leukemias and solid tumors [5].

References

thiarabine preclinical antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Advantages

Thiarabine is a deoxycytidine analog that is structurally similar to cytarabine (ara-C). Its mechanism involves cellular uptake, phosphorylation to the active triphosphate form (T-araCTP), and subsequent incorporation into DNA, which inhibits DNA synthesis and leads to cell death [1]. Key differentiating advantages include:

  • Longer Intracellular Retention: The triphosphate form remains in tumor cells for an extended period [2].
  • Potent DNA Synthesis Inhibition: It is a more potent chain terminator than cytarabine [2].
  • Oral Bioavailability: It is effective with oral administration (approximately 16% bioavailability), allowing for once-daily dosing [2] [1].
  • Less Schedule Dependency: Its antitumor activity appears to be less dependent on a specific administration schedule compared to other nucleoside analogs like gemcitabine [1].

The mechanism and key advantages of this compound are summarized below:

G This compound This compound Uptake Cellular Uptake This compound->Uptake Advantages Key Advantages: • Oral Bioavailability (~16%) • Longer Intracellular Retention • Potent DNA Synthesis Inhibition • Less Schedule Dependent Phosphorylation Phosphorylation (to T-araCTP) Uptake->Phosphorylation Incorporation Incorporation into DNA Phosphorylation->Incorporation Effects Inhibition of DNA Synthesis & Cell Death Incorporation->Effects

Preclinical Antitumor Efficacy Profile

This compound has been evaluated across a wide range of human tumor xenograft models in mice, showing a strong and broad spectrum of activity.

Activity in Hematological Malignancy Models

In multiple human leukemia and lymphoma models, this compound demonstrated superior efficacy compared to several established drugs [3]:

Cancer Model This compound Efficacy Comparative Efficacy (vs. other agents)
HL-60 Leukemia Curative [3] More efficacious than ara-C, clofarabine, fludarabine, cladribine, gemcitabine [3]
AS283 Lymphoma Curative [3] "
CCRF-CEM Leukemia Tumor regressions [3] "
MOLT-4 Leukemia Tumor regressions [3] "
K-562 Leukemia Tumor regressions [3] "
RL Lymphoma Tumor regressions [3] "
Activity in Solid Tumor Models

This compound is notably active against solid tumors, a setting where cytarabine typically has minimal effect [2] [4].

Tumor Type Model Reported Outcome
Colon HCT-116 Curative [4]
Colon SW-620 Curative [4]
Non-Small Cell Lung (NSCL) NCI-H23 Curative [4]
Renal CAKI-1 Curative [4]
Colon DLD-1 Partial/Complete Regression [4]
Pancreatic PANC-1 Partial/Complete Regression [4]
Prostate DU-145 Partial/Complete Regression [4]

Key Preclinical Experimental Protocols

The robust activity profile of this compound is established through standardized in vivo experimental methodologies.

Standard In Vivo Efficacy Protocol

This diagram outlines the typical workflow for evaluating this compound in human tumor xenograft models:

G Start Implant Human Tumor Cells (Subcutaneous) in Mice A Randomize Mice into Treatment/Control Groups Start->A B Administer Compound (e.g., IP, q1d×9 schedule) A->B C Monitor Tumors & Body Weight (Measure Tumor Volume) B->C End Analyze Data (Tumor Growth Inhibition, %T/C, Cures) C->End

  • Animal Models: Immunodeficient mice implanted subcutaneously with human cancer cell lines [4].
  • Dosing Schedules: Common schedules include intraperitoneal (IP) injection once daily for nine consecutive days (q1d×9) or a more intensive schedule of three treatments per day for nine days (q4h×3/q1d×9) [4]. Activity is also seen with intravenous (IV) and oral (PO) routes [4].
  • Data Analysis: Efficacy is determined by calculating tumor growth inhibition in treated (T) versus control (C) groups (%T/C). Tumor stasis is typically defined as %T/C ≤ 20%, and tumor regression refers to a reduction in tumor volume from baseline. A cure indicates no tumor recurrence after the end of treatment [4].
Combination Therapy Protocol

A key study combined this compound with clofarabine (another nucleoside analog) [5]:

  • Design: this compound and clofarabine were tested alone and in combination across five different tumor models in mice [5].
  • Outcome: The combination was dramatically superior, resulting in tumor regression and cures (achieving a 66% cure rate in a colorectal cancer model), even at low individual doses [5].
  • Significance: This synergy suggests a promising clinical strategy, particularly as a cytarabine/clofarabine combination is already used for leukemia [5].

Conclusion for Drug Developers

This compound is a compelling drug candidate based on its broad-spectrum efficacy in hematological and solid tumor models, oral bioavailability, and synergistic potential in combination regimens. Its progression into Phase 2 trials for AML and ALL is a logical step based on this strong preclinical profile [5].

References

Thiarabine and dCK Activation: A Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

Thiarabine's Classification and Known Mechanisms

This compound (1-β-D-[4-thio-arabinofuranosyl]-cytosine) is a deoxycytidine analog with demonstrated exceptional antitumor activity, particularly in xenograft models [1]. Its basic mechanism of action is similar to that of cytarabine (Ara-C), but with quantitative differences that explain its superior efficacy.

The table below summarizes key established facts about this compound's relationship with dCK:

Aspect Description
Drug Classification Deoxycytidine analog (structurally similar to cytarabine) [1] [2].
Role of dCK dCK is established as the rate-limiting enzyme for the initial phosphorylation of most nucleoside analog prodrugs, including gemcitabine and cytarabine [3] [4] [5].
Inference for this compound As a deoxycytidine analog, this compound is highly likely to be a substrate for dCK, which would perform its initial phosphorylation to become active [1].
Key Differentiating Factors Long retention time of its active triphosphate form in tumor cells and potent inhibition of DNA synthesis [1].

Pharmacological Activation of dCK

Recent research has identified that certain protein kinase inhibitors can unexpectedly activate dCK, enhancing the efficacy of nucleoside analog drugs. This represents a key modern approach to modulating dCK activity.

Experimental Identification of dCK Activators

A reverse proteomic approach was used to identify deoxycytidine kinase (dCK) as the target responsible for sensitizing cancer cells to gemcitabine when combined with masitinib [4].

  • Experimental Workflow:

    • An NH2-modified version of masitinib was used as a probe.
    • The probe was cross-linked to beads and incubated with cellular lysates from cancer cell lines (e.g., HMC-1.1, HRT18).
    • Captured proteins were eluted and identified via LC-MS and database comparison.
    • Specific interaction between masitinib and dCK was validated in vitro by pull-down assays and western blotting on various cell line lysates [4].
  • Key Findings:

    • Masitinib and other TKIs (e.g., imatinib) directly bind to dCK.
    • This interaction provokes a conformational-dependent activation of dCK.
    • The activation increases the phosphorylation of nucleoside analogue prodrugs, counteracting resistance initiated via down-modulation of dCK [4].

The following diagram illustrates the experimental workflow and the consequential activation mechanism.

G cluster_workflow Experimental Workflow & Mechanism Masitinib Probe Masitinib Probe Cell Lysate Incubation Cell Lysate Incubation Masitinib Probe->Cell Lysate Incubation Protein Capture & LC-MS Protein Capture & LC-MS Cell Lysate Incubation->Protein Capture & LC-MS dCK Identification dCK Identification Protein Capture & LC-MS->dCK Identification Validation (Pull-down/Western) Validation (Pull-down/Western) dCK Identification->Validation (Pull-down/Western) Conformational Change Conformational Change Validation (Pull-down/Western)->Conformational Change Binding to dCK Enhanced Prodrug Phosphorylation Enhanced Prodrug Phosphorylation Conformational Change->Enhanced Prodrug Phosphorylation Increased Cytotoxicity Increased Cytotoxicity Enhanced Prodrug Phosphorylation->Increased Cytotoxicity

Structural Insights and Activation Mechanism

Crystal structures of dCK in complex with masitinib and imatinib revealed how these inhibitors activate dCK. The binding occurs in a dynamic functional pocket, leading to a conformational change that activates the enzyme. This allosteric activation increases the phosphorylation of dCK's physiological substrates and various nucleoside analog pro-drugs [4].

This compound in Combination Therapy

Although direct evidence for a this compound/dCK activation combination is not available in the searched literature, this compound has shown remarkable synergy in combination with another nucleoside analog, clofarabine [6].

  • Experimental Model: Preclinical in vivo study in five different tumor models.
  • Protocol: this compound and clofarabine were used alone and in combination in colorectal cancer and leukemia xenograft models. Efficacy was evaluated based on tumor growth inhibition and cure rates.
  • Key Quantitative Results:
Treatment Efficacy Outcome
This compound alone Superior tumor growth inhibition compared to clofarabine alone [6].
Clofarabine alone Less effective than this compound [6].
This compound + Clofarabine Dramatically superior efficacy; achieved tumor regression and cures (66% cure rate in one colorectal model) [6].

This demonstrates that this compound's activity can be significantly enhanced through rational combination strategies, a principle that likely extends to combinations with dCK activators.

Future Research Directions

The discovery that dCK can be pharmacologically activated opens new avenues for enhancing nucleoside analog therapies. Future research should focus on:

  • Direct Validation: Conducting experiments to directly confirm that masitinib, imatinib, or other activators also enhance the phosphorylation and cytotoxicity of this compound.
  • Structural Studies: Solving the crystal structure of dCK in complex with this compound's monophosphate form to understand its binding mode.
  • Combination Trials: Exploring the clinical potential of combining this compound with a dCK activator like masitinib, especially in gemcitabine or cytarabine-resistant settings.

References

A Framework for Investigating Nucleoside Analog Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common resistance mechanisms for nucleoside analogs like thiarabine, which you can use as a guide for experimental design.

Mechanism of Resistance Functional Consequence Potential Investigative Assays

| Reduced Drug Activation | Decreased intracellular conversion of the prodrug to its active cytotoxic metabolite (nucleotide analog) [1] | - Measure enzyme levels/activity of key kinases (e.g., deoxycytidine kinase).

  • Quantify intracellular levels of active triphosphate metabolite via LC-MS. | | Overexpression of Efflux Transporters | Increased active export of the drug from the cell, reducing intracellular concentration [1] [2] | - Use fluorescent dye efflux assays (e.g., with Calcein-AM).
  • Perform qPCR or Western Blot to analyze expression of transporters like P-glycoprotein. | | Alterations in Drug Target | Reduced binding of the active metabolite to its target (e.g., DNA polymerase or ribonucleotide reductase), allowing DNA synthesis to continue. | - Sequence candidate target genes from resistant vs. sensitive cell lines.
  • Conduct enzyme activity assays in the presence of the drug. | | Enhanced DNA Repair | Increased recognition and excision of the incorporated analog from DNA, mitigating DNA damage and chain termination. | - Assess cell survival post-treatment with DNA repair inhibitors.
  • Use specialized assays to measure base excision repair (BER) capacity. | | Mutations in Nucleoside Transporters | Reduced uptake of the drug into the cell [1] | - Sequence genes encoding nucleoside transporters (e.g., SLC29A1).
  • Compare radiolabeled nucleoside uptake in resistant vs. parental cell lines. |

Proposed Experimental Workflow for Characterizing Resistance

You can use the following workflow to systematically identify the mechanism of resistance in your models. The diagram below outlines the key phases of this investigation.

G cluster_1 Phase 1: Phenotypic Confirmation cluster_2 Phase 2: Mechanism Elucidation cluster_3 Phase 3: Functional Validation Start Establish Resistant Model P1 Phenotypic Confirmation Start->P1 P2 Mechanism Elucidation P1->P2 PC1 Dose-Response Curves (IC50 determination) P1->PC1 P3 Functional Validation P2->P3 ME1 Genomic/Transcriptomic Analysis P2->ME1 End Develop Counter-strategies P3->End FV1 CRISPR/Cas9 Gene Editing P3->FV1 PC2 Proliferation & Apoptosis Assays PC1->PC2 ME2 Metabolomic Analysis (Drug activation) ME1->ME2 ME3 Protein Expression & Function (Transporters, Targets) ME2->ME3 FV2 RNAi Knockdown Studies FV1->FV2 FV3 Pharmacologic Inhibition FV2->FV3

Suggested Research Strategies and Next Steps

Given the lack of specific data on this compound, a multi-pronged investigative approach is essential.

  • Explore Broader Literature: Investigate resistance mechanisms for closely related nucleoside analogs (such as cytarabine, nelarabine, or cladribine). These drugs share metabolic pathways and cellular targets, providing strong clues for this compound.
  • Utilize Public Databases: Mine pharmacogenomics databases (e.g., The Cancer Genome Atlas - TCGA, Project Drive) for correlations between candidate resistance gene expression and patient survival in relevant cancers.
  • Develop New Compounds: Consider strategies to overcome resistance, inspired by ongoing work in other fields. For example, researchers are developing new antibiotics with dual modes of action to circumvent resistance [3]. A similar approach could be applied to nucleoside analogs.

References

Thiarabine in Combination Therapy: Preclinical Insights

Author: Smolecule Technical Support Team. Date: February 2026

Thiarabine is a next-generation nucleoside analog that has demonstrated significant anti-tumor activity in preclinical studies. The key finding regarding its use in combination therapy is summarized in the table below.

Combination Drug Preclinical Model Observed Effect Comparative Efficacy
Clofarabine Colorectal cancer and leukemia xenograft models Dramatically superior antitumor activity; tumor regression and cures (66% in one model) [1]. Superior to cytarabine/clofarabine combinations [1].

The following diagram illustrates the strategic rationale for combining nucleoside analogs like this compound with targeted agents, based on general principles of cancer therapy [2].

G cluster_D Tumor Resistance Mechanism cluster_G Therapy-Induced Senstization Start Nucleoside Analog Therapy (e.g., this compound) A Induces DNA Damage Start->A B Cancer Cell Cycle Arrest (G2/M Phase) A->B C DNA Repair Attempt B->C D Cell Survival & Potential Therapy Resistance C->D Permits End Synergistic Cell Death (Mitotic Catastrophe/Apoptosis) D->End E Targeted Agent (e.g., WEE1 Inhibitor) F Abrogates Cell Cycle Checkpoint E->F Inhibits G Forced Mitotic Entry with Unrepaired DNA F->G Forces G->End

Experimental Protocol: Drug Synergy in Leukemia Models

Here is a detailed methodology for evaluating drug combinations in leukemia cell lines, adapted from a study on cytarabine and adavosertib [2]. This protocol can serve as a template for assessing this compound-based combinations.

Objective: To analyze the pharmacodynamic synergy between a nucleoside analog (e.g., this compound) and a targeted agent (e.g., a WEE1 inhibitor) in acute leukemia cell lines.

Materials and Reagents:

  • Cell Lines: Human acute lymphocytic leukemia (ALL) cell lines (e.g., Jurkat Clone E6–1, CCRF-CEM).
  • Drugs: this compound (or candidate drug) and combination partner (e.g., Clofarabine, targeted agent). Prepare stock solutions in suitable solvents (e.g., DMSO, saline).
  • Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Antibiotic/Antimycotic.
  • Assay Reagent: Alamar Blue cell viability reagent.
  • Equipment: 384-well black plates, plate reader, CO2 incubator.

Procedure:

  • Cell Culture and Plating:

    • Maintain leukemia cell lines in a logarithmic growth phase in a humidified incubator at 37°C and 5% CO2.
    • Harvest and plate cells in 384-well plates at a density of 4 × 10^4 cells per 40 μL well. This density is optimized for 96-hour logarithmic growth.
  • Drug Treatment and Combination Matrix:

    • Prepare a drug combination matrix using serial dilutions of both drugs. This involves creating a range of concentrations for Drug A (e.g., this compound) vertically and for Drug B (e.g., Clofarabine) horizontally.
    • Transfer the drug dilutions to the cell plate. Include controls for no treatment (vehicle) and single-agent treatments for all concentrations.
  • Incubation and Viability Assay:

    • Incub the plates for 96 hours.
    • Add Alamar Blue reagent to each well and incubate for an additional 3 hours.
    • Measure fluorescence or absorbance using a plate reader to determine cell viability.
  • Data and Synergy Analysis:

    • Calculate the percentage of inhibition for each drug combination.
    • Input the dose-response data into specialized synergy analysis software such as SynergyFinder Plus or Combenefit.
    • Analyze the data using multiple reference models to quantify synergy:
      • Zero Interaction Potency (ZIP): Scores > 10 indicate significant synergy [2].
      • Bliss Independence
      • Loewe Additivity
      • Highest Single Agent (HSA)
    • Generate synergy matrices (heatmaps) and combination sensitivity score (CSS) scatter plots to identify and prioritize the most synergistic drug concentration pairs for further study.

Guidance for Further Research

Given the limited publicly available data on this compound protocols, you may need to explore these avenues for more detailed information:

  • Patent Deep Dive: Examine the full documents of patents like US20220241310A1 and EP3993806A4 for any supplementary experimental sections or examples [3] [4].
  • Clinical Trial Registries: Search databases such as ClinicalTrials.gov for any ongoing or completed clinical trials involving this compound, which may contain detailed study protocols.
  • Literature Review: Look for follow-up studies or later-phase clinical data published in oncology and pharmacology journals beyond the 2009 press release.

References

Application Notes: Thiarabine in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiarabine this compound (4'-thio-ara-C) is a deoxycytidine analog where the oxygen atom in the sugar ring is replaced with sulfur [1] [2]. This modification confers several advantageous properties:

  • Excellent Anticancer Activity: It has demonstrated exceptional antitumor activity against numerous human tumor xenografts in mice, superior to gemcitabine, clofarabine, or cytarabine [2].
  • Oral Bioavailability: Unlike cytarabine, which requires intravenous administration, this compound is effective orally with a bioavailability of approximately 16% [2].
  • Improved Pharmacokinetics: The 4'-thio modification increases the stability of the glycosidic bond, leading to a longer retention time of its active 5'-triphosphate metabolite within tumor cells and more potent inhibition of DNA synthesis [2].

General Workflow for PDX Model Establishment The diagram below outlines the key steps for establishing PDX models, a critical platform for evaluating compounds like this compound [3] [4].

G start Patient Tumor Sample (Primary, Metastatic, Recurrent) step1 Implantation into Immunodeficient Mouse start->step1 step2 Engraftment Success Monitoring (Tumor Growth over ~2 Months) step1->step2 decision Engraftment Successful? step2->decision step3 Successful PDX Model Expansion (Passaging for Biobanking) step4 Genomic Characterization (WES, RNA-seq) step3->step4 outcome1 Model Recapitulates Parent Tumor Genomics step4->outcome1 step5 Pharmacogenomic Studies (e.g., this compound Treatment) outcome2 Drug Efficacy & Biomarker Data step5->outcome2 outcome1->step5 decision->step3 Yes decision->outcome1 No

Key Experimental Findings from Literature The table below summarizes quantitative data from studies involving PDX models and this compound.

Metric Finding/Value Context / Model Details Source
Antitumor Activity Superior to gemcitabine, clofarabine, cytarabine Against numerous human tumor xenografts in mice [2]
Oral Bioavailability ~16% In mouse models; enables once-daily oral dosing [2]
PDX Engraftment Rate 44.8% (30/67) In a pancreatic cancer PDX study [4]
Engraftment Prognosis Hazard Ratio for DFS: 0.239 Successful engraftment predicted poorer patient prognosis [4]
PDX Mutational Conservation Median similarity: 0.75 High conservation of driver mutations between primary tumors and PDXs [3]

Detailed Methodologies

1. PDX Model Establishment and Validation This methodology is derived from general PDX practices [3] [4].

  • Tumor Implantation: Fresh tumor samples from patients (e.g., from curative resection) are minimally processed and surgically implanted into immunodeficient mice (e.g., nude mice).
  • Engraftment Monitoring: Mice are monitored for tumor growth for up to two months. Successful engraftment is typically defined by tumor growth to a predefined volume (e.g., 500 mm³).
  • Model Expansion and Biobanking: Upon engraftment, tumor tissue is serially passaged in mice to expand the model. Tissue is cryopreserved at early passages to create a biobank.
  • Genomic Validation: Comprehensive genomic characterization (Whole Exome Sequencing and RNA-seq) of the PDX model is performed and compared to the original patient tumor to confirm it recapitulates the key mutational landscape and transcriptional profile. A high tumor purity in PDXs facilitates clearer genomic analysis [3].

2. This compound Dosing and Efficacy Study Design While exact protocols are not detailed, the pharmacology of this compound informs the study design [2].

  • Dosing Route: Oral gavage.
  • Dosing Regimen: Once-daily dosing is feasible based on its pharmacokinetic profile.
  • Efficacy Endpoints: Tumor volume measurement over time, time to progression, and regression rates, compared to vehicle control and standard-of-care agents (e.g., cytarabine).
  • Biochemical Analysis: Ex vivo analysis of tumor cells can be performed to measure the retention of this compound triphosphate and the extent of DNA synthesis inhibition.

Mechanism of Action and Experimental Workflow

The following diagram integrates this compound's mechanism of action into a potential experimental workflow for evaluation in PDX models.

G PDX Validated PDX Model MoA1 Oral Administration of this compound PDX->MoA1 MoA2 Intracellular Conversion to this compound Triphosphate MoA1->MoA2 Bioavailability MoA3 Incorporation into DNA & Inhibition of Synthesis MoA2->MoA3 Long Retention effect Cell Death & Tumor Regression MoA3->effect assay Downstream Assays effect->assay

Key Limitations and Considerations

  • Engraftment Bias: Successful PDX engraftment is not guaranteed and may select for more aggressive tumor subclones, which is itself a prognostic indicator of poor patient survival [4].
  • Model Selection: The choice of PDX model should be guided by genomic profiling to ensure the cancer type and presence of relevant drug targets align with the compound's mechanism of action [3].

Research Implications

The compelling preclinical data and unique pharmacology of this compound underscore its potential. Future research should focus on:

  • Identifying predictive biomarkers of response in well-characterized PDX models.
  • Exploring combination regimens to overcome resistance.
  • Validating its clinical utility in specific cancer indications, particularly where its oral bioavailability and robust activity can address unmet medical needs [2].

References

Application Notes and Protocols for Thiarabine Dosing Schedule Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Preclinical Rationale

Thiarabine (4'-thio-araC) is a deoxycytidine analog designed to overcome the limitations of its parent compound, cytarabine (Ara-C). Its core structural modification—the replacement of the furanose ring oxygen with a sulfur atom—confers significant pharmacological advantages [1]. These include exceptional antitumor activity against a broad panel of human tumor xenografts in mice, demonstrating superiority to other nucleoside analogs like gemcitabine, clofarabine, and cytarabine itself [1]. A key differentiator from cytarabine is its robust activity against solid tumors in preclinical models, suggesting a wider potential therapeutic application [1]. Furthermore, this compound offers practical dosing benefits: it is effective with once-per-day oral administration (bioavailability ~16%), a significant improvement over the typically required continuous intravenous infusion of cytarabine [1]. The long intracellular retention time of its active metabolite, this compound-triphosphate, and its potent inhibition of DNA synthesis are believed to underpin its superior efficacy [1].

Quantitative Preclinical and Clinical Data Summary

The following tables consolidate key quantitative data from preclinical and early clinical studies to inform dose and schedule selection.

Table 1: Preclinical Profile of this compound (Animal Models) [1]

Parameter Description/Value Significance
Antitumor Activity Superior to gemcitabine, clofarabine, cytarabine Positions this compound as a best-in-class candidate in its category.
Tumor Model Efficacy Excellent activity in hematologic and solid tumor xenografts Suggests potential for indications beyond leukemia.
Route of Administration Effective orally Enables outpatient and convenient dosing.
Dosing Schedule Effective with once-daily dosing Improves patient convenience and compliance.
Oral Bioavailability ~16% Provides a baseline for oral formulation development.

Table 2: Clinical Dosing Schedules from Phase 1 Trial (NCT01139151) [2]

Parameter Group 1 (3-Day Schedule) Group 2 (5-Day Schedule)
Intervention Drug: 3 Day this compound Drug: 5 Day this compound
Dosing Schedule Days 1-3 of each cycle Days 1-5 of each cycle
Cycle Length 3-6 weeks, based on blood cell count recovery 3-6 weeks, based on blood cell count recovery
Administration Intravenous over ~1 hour Intravenous over ~1 hour
Dose Escalation Standard 3+3 design, starting from lowest dose level Standard 3+3 design, starting from lowest dose level
Primary Objective To find the Maximum Tolerated Dose (MTD) To find the Maximum Tolerated Dose (MTD)

Detailed Clinical Protocol for Dose-Finding

This section outlines the core methodology from the completed Phase 1 trial in advanced hematologic malignancies, which can serve as a template for future studies [2].

Patient Population and Eligibility
  • Conditions: Relapsed/refractory leukemias (AML, ALL, CLL, CML in blast crisis), poor-risk myelodysplasia (RAEB-1, RAEB-2), or chronic myelomonocytic leukemia (CMML). Patients ≥60 years with newly diagnosed AML who are not candidates for intensive chemotherapy are also eligible.
  • Performance Status: ECOG performance status of 0-3.
  • Prior Therapy: A washout period of ≥2 weeks for cytotoxic agents or ≥5 half-lives for non-cytotoxic agents is required. Persistent toxicities from prior chemotherapy must be ≤ Grade 1.
  • Key Laboratory Values:
    • Serum creatinine ≤1.3 mg/dL or creatinine clearance >40 mL/min.
    • Total bilirubin ≤1.5x ULN (unless due to Gilbert's syndrome).
    • ALT/AST ≤3x ULN (unless due to leukemic involvement).
  • Exclusion Criteria: Uncontrolled intercurrent illness (e.g., infection, congestive heart failure); active heart disease (MI within 3 months, QTc >480 ms); receiving other standard/investigational cancer therapy; known HIV or active hepatitis.
Study Design and Drug Administration
  • Overall Design: Single-center, single-group, interventional Phase 1 study.
  • Dosing Groups: Patients are alternately assigned to two sequential dosing schedules (3-day vs. 5-day) in each cycle.
  • Drug Administration: this compound is administered as an intravenous infusion over approximately 1 hour (±15 minutes), according to the assigned schedule.
  • Dose Escalation: The study employs a traditional 3+3 dose escalation design. Sequential cohorts of patients receive escalating doses of this compound until the MTD is established, defined as the highest dose at which fewer than 2 out of 6 patients experience a dose-limiting toxicity (DLT) in the first cycle [2].
Assessment and Monitoring Schedule
  • Routine Blood Tests (~2 tablespoons, for routine hematology and chemistry) are performed 1-2 times per week.
  • ECG is required within 2 days prior to each new cycle.
  • Adverse Event and Concomitant Medication assessment occurs at every study visit.
  • Bone Marrow Aspiration is performed as clinically indicated to assess disease status.
  • Dose-Limiting Toxicity (DLT) Evaluation occurs during the first treatment cycle.
Endpoints
  • Primary Endpoint: Maximum Tolerated Dose (MTD) of this compound for each schedule (3-day and 5-day).
  • Secondary Endpoints: Safety profile, pharmacokinetic parameters, and preliminary antitumor activity.

Signaling Pathways and Mechanism of Action

The biochemical pharmacology of this compound, while similar to cytarabine, has key quantitative differences. The following diagram illustrates its proposed intracellular mechanism of action, based on its known structure as a nucleoside analog and insights from related compounds like cytarabine [1] [3].

G This compound This compound Transport Nucleoside Transporters (Influx) This compound->Transport Phosphorylation Phosphorylation by Deoxycytidine Kinase (dCK) Transport->Phosphorylation ActiveMetabolite This compound-Triphosphate (Active Metabolite) Phosphorylation->ActiveMetabolite DNASynthesis Incorporation into Replicating DNA ActiveMetabolite->DNASynthesis DNADamage DNA Strand Breaks & Replication Blockade DNASynthesis->DNADamage Apoptosis Induction of Apoptosis (e.g., via MCL1 destabilization) DNADamage->Apoptosis

Diagram 1: Proposed mechanism of action of this compound. After cellular uptake, this compound is phosphorylated to its active triphosphate form, which is incorporated into DNA, leading to DNA damage and ultimately apoptosis. The long intracellular retention of the triphosphate form is a key differentiator [1].

Modern Dose Optimization Strategies and Future Directions

The historical development of this compound relied on the MTD-based 3+3 trial design. However, contemporary oncology drug development, especially for targeted agents, has moved beyond this paradigm. Regulatory guidance now emphasizes dose optimization to maximize the benefit-risk ratio [4] [5].

Limitations of the 3+3/MTD Paradigm

The 3+3 design, developed for cytotoxic chemotherapies, has significant drawbacks when applied to modern agents [5]. It focuses exclusively on short-term toxicity (DLTs in the first cycle) and does not formally assess efficacy during dose escalation. This often results in doses that are poorly tolerated over longer treatment durations, as evidenced by nearly 50% of patients in late-stage trials of small molecule therapies requiring dose reductions [5]. Furthermore, this paradigm fails to identify the minimum effective dose (MED) or the optimal biological dose (OBD), which for many targeted therapies may be lower than the MTD, offering similar efficacy with improved tolerability [6] [7].

Application of Project Optimus Principles to this compound

The FDA's Project Optimus initiative calls for a reform in oncology dose selection. For this compound's future development, the following strategies are critical [4] [5] [7]:

  • Implement Novel Trial Designs: Use model-informed drug development (MIDD) and adaptive trial designs (e.g., Bayesian optimal interval design, model-based escalation) that allow for more efficient dose escalation and incorporation of efficacy and pharmacokinetic data.
  • Characterize Exposure-Response Relationships: Conduct rigorous pharmacokinetic-pharmacodynamic (PK/PD) analyses early in development. Establish the relationship between drug exposure (AUC, C~min~), target engagement, efficacy (e.g., ctDNA reduction, tumor response), and safety (e.g., specific adverse events).
  • Compare Multiple Doses: In later-phase trials, directly compare two or more doses (e.g., the MTD and a lower dose) in a randomized fashion to identify the dose with the optimal benefit-risk profile.
  • Incorporate Patient-Centric Endpoints: Evaluate convenience (e.g., oral dosing), quality of life, and the burden of chronic toxicities, moving beyond the classic MTD definition.
Exploration of Combination Therapy

Preclinical data strongly supports the investigation of this compound in combination regimens. The combination of this compound with clofarabine has shown dramatically superior efficacy to either agent alone in xenograft models, including tumor regression and cures (66% in a colorectal cancer model) [8]. This synergy was observed even at low doses, suggesting a potential for enhanced efficacy with a reduced side-effect profile. Future clinical protocols should explore such rational combinations, guided by mechanistic insights and robust preclinical synergy data.

Conclusion

This compound is a promising nucleoside analog with a strong preclinical rationale, characterized by excellent antitumor activity, oral bioavailability, and a convenient once-daily dosing schedule. Early clinical trials have established a foundation for its safety and dosage. The path forward for this compound's development lies in embracing modern dose optimization strategies as outlined by regulatory initiatives like Project Optimus. By employing model-informed drug development, characterizing exposure-response relationships, and validating its efficacy in randomized trials, developers can fully realize its potential to offer a superior therapeutic option for patients with hematologic malignancies and solid tumors.

References

Application Note: Scalable, De Novo Synthesis of a 4'-Thionucleoside Scaffold

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a modern, de novo synthesis for constructing 4'-thionucleosides, as reported in a 2024 publication [1]. The described route is designed to be flexible and scalable, providing a robust foundation for the production of various 4'-thionucleoside analogues, including precursors to active pharmaceutical ingredients like thiarabine.

Background and Rationale 4'-Thionucleosides (thNAs) are an important class of nucleoside analogues where the endocyclic oxygen atom is replaced with sulfur. This modification can profoundly improve metabolic stability, pharmacokinetic properties, and biological activity against cancers and viral infections [1]. This compound (4'-thio-araC), for example, is a deoxycytidine analog noted for its excellent oral bioavailability and robust anticancer activity, outperforming cytarabine in preclinical models [2]. The traditional synthesis of these compounds often relies on a pre-formed, protected 4-thioribose sugar. The protocol here utilizes a more convergent, de novo approach starting from heteroaryl acetaldehydes, which avoids the lengthy sugar preparation and supports the synthesis of C2'-modified analogs [1].

Key Synthetic Pathway and Workflow The synthesis begins with an α-fluorination and aldol reaction (αFAR) product. The general workflow for converting this intermediate into the 4'-thionucleoside involves a sequence of four key steps: protection, stereoselective reduction, activation, and a double displacement cyclization. The following diagram illustrates this logical flow from the keto fluoride starting material to the final thionucleoside product.

G Start Keto Fluoride (Compound 17/22e) P1 Step 1: TBS Protection (Secondary Alcohol) Start->P1 P2 Step 2: Carbonyl Reduction using L-selectride P1->P2 P3 Step 3: Mesylate Formation (MsCl, base) P2->P3 P4 Step 4: Double Displacement (NaSH, DMSO, 100°C) P3->P4 End Protected 4'-Thionucleoside (Compound 16) P4->End

Detailed Experimental Protocol

Starting Material

  • Compound 17/22e (TBS-protected keto fluoride): Prepared on a 100 g scale via a previously reported α-fluorination and aldol reaction (αFAR). This material is a stable solid that can be stored for months without significant degradation [1].

Step 1: Protection of the Secondary Alcohol

  • Reaction: Take the αFAR product 17 and protect the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether.
  • Notes: This step is crucial for achieving the correct 1,3-anti diastereoselectivity in the subsequent reduction.

Step 2: Stereoselective Carbonyl Reduction

  • Reducing Agent: Use L-selectride (1.0 M solution in THF).
  • Objective: Reduce the carbonyl group of the TBS-protected intermediate.
  • Outcome: This reduction proceeds with high 1,3-anti selectivity, which is essential for the subsequent invertive cyclization. The 1,3-anti diol is obtained as the major product [1].

Step 3: Activation via Mesylate Formation

  • Reagents: Use methanesulfonyl chloride (MsCl) and an appropriate base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM).
  • Product: The resulting diol is converted to the key fluoro mesylate intermediate (15).
  • Yield & Scale: This three-step sequence (Protection-Reduction-Mesylation) from compound 17 reliably provides the fluoro mesylate 15 in 75% overall yield and has been executed on a 50.0 g scale [1].

Step 4: Double Displacement and Cyclization

  • Reagents: Use sodium hydrosulfide (NaSH) in DMSO as the solvent.
  • Conditions: Heat the reaction mixture to 100°C.
  • Mechanism: The reaction involves a one-pot double displacement (SN2) where the sulfide nucleophile first displaces the fluoride anion, and the resulting thiolate then intramolecularly displaces the mesylate group, forming the 4'-thionucleoside ring.
  • Product: This step yields the orthogonally protected 4'-thionucleoside 16.
  • Yield: The cyclization proceeds in approximately 61% yield [1].

Step 5: Deprotection to Free Nucleoside

  • Reagents: Treat the protected thionucleoside 16 with 4 M HCl in methanol.
  • Objective: Simultaneously remove the acetonide and silyl protecting groups.
  • Result: This affords the final 4'-thio-5-methyluridine in high purity [1].

Quantitative Data Summary

The table below summarizes the yields and scalability for the key steps in this synthetic sequence.

Step Input Compound Output Compound Key Reaction Conditions Yield Demonstrated Scale
1-3 Sequence 17 (αFAR product) 15 (Fluoro mesylate) TBS protection, L-selectride reduction, Mesylation 75% (over 3 steps) 50.0 g starting from 22e [1]
4. Cyclization 15 (Fluoro mesylate) 16 (Protected thNA) NaSH, DMSO, 100°C ~61% 59.0 g input to 21.0 g product [1]
5. Deprotection 16 (Protected thNA) 4'-thio-5-methyluridine 4 M HCl, MeOH Not specified 21.0 g input [1]

Critical Methodological Notes for Researchers

  • Solvent is Crucial: Initial attempts to perform the double displacement in DMF failed, even at elevated temperatures. DMSO was identified as the optimal solvent for efficient cyclization with NaSH [1].
  • Nucleobase Stability: When applying this protocol to uracil-containing substrates (e.g., 23a), significant cleavage of the nucleobase was observed under standard conditions. A Design of Experiment (DOE) optimization is recommended for such sensitive substrates. For uracil, optimized conditions (~0.3 M concentration, 115°C, 3 hours) increased the yield of 24a to 47% [1].
  • Scope and Limitations: This methodology has been successfully applied to various nucleobases, including thymine, pyrazole, and benzoyl-protected adenosine, yielding the corresponding thNAs (24a-d) in good yields. However, the synthesis of cytosine and guanine analogues was not explored due to challenges in preparing their initial aldol products [1].

Context and Application to this compound

This compound is a potent 4'-thio analogue of cytarabine (ara-C). Its superior activity is attributed to factors like excellent oral bioavailability (~16%), once-daily dosing potential, long intracellular retention of its active triphosphate form, and potent inhibition of DNA synthesis [2]. The scalable synthesis of its 4'-thionucleoside core, as described herein, is a critical step in its production. Furthermore, this compound shows promising synergistic effects in combination with other anticancer agents like clofarabine, where preclinical studies demonstrated tumor regression and cures in xenograft models [3] [4].

References

Preclinical Antitumor Profile of Thiarabine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key in vivo and in vitro findings on Thiarabine's efficacy against various cancer models, primarily derived from a 2015 review [1].

Evaluation Model Findings/Activity Comparative Agents
In Vivo (Human Tumor Xenografts in Mice) "Exceptional antitumor activity" against numerous models; superior to comparators [1]. Cytarabine, Gemcitabine, Clofarabine
In Vivo (Administration) Effective with oral administration; once-daily dosing [1]. Cytarabine (requires IV, twice-daily) [1]
Oral Bioavailability Approximately 16% [1]. Not specified
In Vitro (Mechanism) Long retention of 5'-triphosphate in tumor cells; potent inhibition of DNA synthesis [1]. Cytarabine

This compound has been evaluated in several phase I clinical trials for hematologic malignancies and solid tumors, showing encouraging results in heavily pretreated patients [1] [2].

Synthetic Protocol for 4'-Thionucleosides

The novel synthetic route below provides a flexible and scalable method for producing 4'-thionucleosides, the class of compounds to which this compound belongs. This de novo synthesis avoids the need for a pre-formed sugar moiety [3].

SynthesisWorkflow Start α-Heteroaryl Acetaldehydes Step1 α-Fluorination and Aldol Reaction (αFAR) Start->Step1 Int1 Protected Keto Fluoride (e.g., 17, 22e) Step1->Int1 Step2 1. TBS Protection 2. L-Selectride Reduction 3. Mesylate Formation Int1->Step2 Int2 Fluoro Mesylate (e.g., 15) Step2->Int2 Step3 Double Displacement with NaSH (in DMSO, 115°C) Int2->Step3 End Protected 4'-Thionucleoside (e.g., 16, 24a) Step3->End

Key Steps and Optimized Conditions [3]:

  • Starting Material: The process begins with α-heteroaryl acetaldehydes, where the nucleobase is already attached.
  • Key Reaction (αFAR): A one-pot α-fluorination and aldol reaction is the cornerstone of this synthesis, efficiently building the sugar ring skeleton.
  • Stereocontrol: A TBS-protection/L-Selectride reduction sequence ensures the required 1,3-anti diastereoselectivity for correct cyclization.
  • Cyclization: The key cyclization to form the 4'-thio ring system is achieved via a double displacement reaction using sodium hydrosulfide (NaSH) in DMSO at 100-115°C.
  • Scalability: Demonstrated on a multigram scale starting from 50.0 g of the αFAR product 22e, yielding 59.0 g of the key fluoro mesylate intermediate 15 [3].

Research Implications and Future Directions

The potent in vivo activity and oral bioavailability of this compound position it as a strong candidate to replace cytarabine in certain treatment regimens, notably Acute Myelogenous Leukemia (AML) [1]. The development of robust, scalable synthetic protocols is crucial for advancing these promising nucleoside analogues.

Future work should focus on:

  • Defining standardized in vivo dosing protocols for different animal models.
  • Further elucidating the complete metabolic pathways and resistance mechanisms.
  • Exploring combination therapies with other anticancer agents.

References

Application Note: Protocol for Thio-Modified Nucleoside Incorporation into Oligonucleotides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oligonucleotide Functionalization

Oligonucleotide functionalization through the incorporation of modified nucleosides represents a cornerstone technique for developing advanced therapeutics and research tools. Specific functional groups—including terminal phosphomonoesters or enhanced reactivity sites on purine/pyrimidine building blocks—serve as attachment points for reporters, drug derivatives, or chemically reactive species [1]. The incorporation of thio-modified nucleosides, such as thiarabine, enables the creation of oligonucleotides with enhanced nuclease resistance, altered binding properties, and novel therapeutic functions.

Current market analysis indicates robust growth in the oligonucleotide synthesis sector, valued at USD 7.78 billion in 2024 and projected to reach USD 21.62 billion by 2035, representing a compound annual growth rate (CAGR) of 9.75% [2]. This growth is largely driven by increasing adoption of oligonucleotide-based drugs, which hold the largest market share within the product segment [2].

Materials and Reagents

The experimental workflow for thio-modified nucleoside incorporation requires the following specialized materials:

  • Phosphoramidite Chemistry Reagents: DNA phosphoramidites including adenine, cytidine, guanine, and thymine derivatives; activator solution (0.25 M 5-ethylthio-1H-tetrazole in acetonitrile); oxidizing solution (0.02 M iodine in THF/pyridine/water); capping solution A (phenoxyacetic anhydride in THF/pyridine) and B (10% 1-methylimidazole in THF/pyridine) [3] [1]
  • Sulfurizing Reagent: 3H-1,2-benzodithiol-3-one 1,1-dioxide as an improved sulfur-transfer reagent for phosphorothioate linkage formation [1]
  • Solid Supports: Controlled pore glass (CPG) or polystyrene beads with appropriate first nucleoside attached [3]
  • Solvents: Anhydrous acetonitrile, dichloromethane, and other HPLC-grade solvents
  • Deprotection Reagents: Aqueous ammonium hydroxide or methylamine for cleavage from solid support and removal of protecting groups
  • Purification Materials: HPLC columns (C18 reverse-phase, ion-exchange) and mobile phase buffers [3]

Experimental Workflow

The following diagram illustrates the complete experimental workflow for incorporating thio-modified nucleosides into oligonucleotides:

ThioOligoWorkflow cluster_cycle Synthesis Cycle (4 Steps) start Start Oligonucleotide Synthesis solid_phase Solid-Phase Support Preparation start->solid_phase cycle Synthesis Cycle (Repeat for each base) solid_phase->cycle cleavage Cleavage & Deprotection cycle->cleavage purification Purification & Analysis cleavage->purification final Final QC & Application purification->final detritylation 1. Detritylation Remove 5' protecting group coupling 2. Coupling Add phosphoramidite detritylation->coupling capping 3. Capping Block unreacted sites coupling->capping oxidation 4. Oxidation/Thiation Form phosphate/thiophosphate capping->oxidation thio_decision Thio-Modification Required? oxidation->thio_decision sulfurize Apply Sulfurizing Reagent thio_decision->sulfurize Yes standard_ox Standard Oxidation thio_decision->standard_ox No sulfurize->capping standard_ox->capping

Step-by-Step Protocol

Solid-Phase Synthesis Setup

Begin by placing the appropriate solid support (typically 1 μmol scale) in a DNA synthesizer column. Prime the system with phosphoramidite solutions (0.1 M in anhydrous acetonitrile) and activator solution. For thio-modified incorporation, prepare a separate phosphoramidite solution of the thio-modified nucleoside (e.g., this compound phosphoramidite) at 0.1 M concentration in anhydrous acetonitrile [3] [1].

Automated Synthesis Cycle

The synthesis follows a four-step cycle repeated for each nucleotide addition:

  • Step 1: Detritylation - Flush with 3% trichloroacetic acid in dichloromethane (2 × 30 s) to remove the 5'-dimethoxytrityl (DMT) protecting group. Monitor detritylation efficiency by measuring the orange DMT cation effluent at 495 nm [1].

  • Step 2: Coupling - Deliver the appropriate phosphoramidite (4 × 10 s pulse) simultaneously with the activator solution to the column. For thio-modified positions, use the thio-modified nucleoside phosphoramidite instead of standard phosphoramidite. Extend coupling time to 60 s for modified nucleosides to ensure high coupling efficiency (>98%) [1].

  • Step 3: Capping - Introduce cap mix A and B sequentially (2 × 5 s each) to acetylate any unreacted 5'-OH groups, preventing deletion sequences. This step is crucial for maintaining sequence integrity when incorporating expensive modified nucleosides [1].

  • Step 4: Oxidation/Thiation - For standard phosphate bonds, use standard oxidizing reagent (2 × 15 s). For thiophosphate linkage formation at predetermined positions, substitute with sulfurizing reagent (0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide in acetonitrile, 2 × 30 s) [1].

Cleavage and Deprotection

After completing the sequence:

  • Cleave oligonucleotide from support using ammonium hydroxide/methylamine (1:1 v/v, 1 mL, 30 min at room temperature)
  • Heat mixture to 65°C for 30 min to remove base protecting groups
  • Cool and evaporate supernatant to dryness under vacuum
  • Resuspend in sterile water for purification [1]
Purification and Analysis
  • Purification: Use reverse-phase HPLC (C18 column, 4.6 × 250 mm) with 0.1 M triethylammonium acetate (TEAA) buffer, pH 7.0, and acetonitrile gradient (5% to 30% over 30 min) at 1 mL/min flow rate [3] [1].
  • Analysis: Employ UPLC/MS for identity confirmation and purity assessment. Typical purity should exceed 95% for research applications [3].
  • Desalting: Use size-exclusion chromatography or ethanol precipitation for final desalting before application studies.

Quality Control and Analytical Techniques

Establishing rigorous quality control is essential for thio-modified oligonucleotides. The following table summarizes key analytical parameters and methodologies:

Analytical Parameter Methodology Acceptance Criteria Reference Method
Identity Confirmation LC-MS with electrospray ionization Mass accuracy within ±5 Da of theoretical [3]
Purity Assessment RP-HPLC/UPLC (UV detection at 260 nm) >95% pure (main peak) [3]
Thio-Modification Efficiency IP-RP-HPLC with UV detection Single dominant peak with <5% failure sequences [1]
Stability Testing Long-term/accelerated stability studies >90% intact oligonucleotide after 4 weeks at 4°C [3]
Stoichiometry Confirmation CE and 31P NMR Correct base ratio and thiophosphate content [1]

Applications and Case Studies

Thio-modified oligonucleotides incorporating analogs like this compound have demonstrated significant potential across multiple therapeutic areas:

  • Therapeutic Applications: The oligonucleotide therapeutics market shows strong growth, with North America leading at 39.8% revenue share in 2024 [2]. Recent FDA approvals include Tryngolza (olezarsen) for familial chylomicronemia syndrome and Amondys 45 (casimersen) for Duchenne muscular dystrophy, demonstrating regulatory acceptance of oligonucleotide therapies [4].

  • Research Applications: Dominated the market with 28.7% revenue share in 2024 [2]. Thio-modified oligonucleotides serve as crucial tools in PCR, sequencing, and gene silencing applications, where enhanced nuclease resistance improves experimental reliability.

  • Delivery Challenges: Efficient delivery remains a significant hurdle, with current research focusing on lipid nanoparticles (LNPs) and viral vectors to protect oligonucleotides from degradation and enhance cellular uptake [4].

Troubleshooting Guide

Common issues and solutions in thio-modified oligonucleotide synthesis:

  • Low Coupling Efficiency: Ensure phosphoramidites are fresh and properly dissolved in anhydrous acetonitrile. Increase coupling time for bulky thio-modified nucleosides.
  • Incomplete Sulfurization: Freshly prepare sulfurizing reagent and increase contact time to 45-60 seconds per cycle.
  • Reduced Purity: Implement more stringent capping procedures and consider double-coupling for difficult sequences.
  • Scale-Up Challenges: Transition from mg-level R&D to kg-level GMP production requires specialized facilities, with companies like Agilent investing $725 million to expand manufacturing capacity [2].

Conclusion

The incorporation of thio-modified nucleosides such as this compound into oligonucleotides represents a sophisticated yet accessible methodology for creating advanced research reagents and therapeutic candidates. Following the detailed protocol outlined above—emphasizing proper sulfurization techniques, rigorous purification, and comprehensive quality control—enables researchers to reliably produce high-quality thio-modified oligonucleotides.

As the oligonucleotide therapeutics market continues its rapid expansion—projected to reach $21.62 billion by 2035—mastering these modification techniques becomes increasingly valuable for drug development professionals seeking to create targeted therapies for genetic disorders, oncology, and other disease areas with high unmet medical needs [2] [4].

References

General Strategies for Synthesis Yield Improvement

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues and solutions for improving yield in biological synthesis, which can be adapted for thiarabine production.

Issue Category Specific Problem Potential Solution Relevant System
Protein Solubility & Activity Low solubility of synthesized product Use chaperone-enriched cell extracts (e.g., GroES/EL, DnaK/DnaJ/GrpE systems) [1]. Cell-free protein synthesis [1]
Low cell-killing activity of product Co-express immunity proteins or other stabilizing factors during synthesis [1]. Cell-free protein synthesis [1]
Genetic & Template Design Incomplete or failed transcription Ensure DNA template is linearized correctly and is free of contaminants like salts or ethanol [2]. In vitro transcription [2]
For GC-rich templates, decrease the reaction temperature to aid in transcription [2]. In vitro transcription [2]
Low number of colonies in SDM Increase template DNA amount, use a temperature gradient for PCR, or add DMSO for GC-rich regions [3]. Site-directed mutagenesis [3]
Reaction Conditions Incorrect restriction digestion Confirm enzyme activity and storage conditions; check for methylation sensitivity (DAM/DCM); optimize enzyme-to-DNA ratio [4]. Restriction digestion [4]
"Star activity" (off-target cleavage) Avoid high glycerol concentration (>5%), high enzyme-to-DNA ratio, and non-optimal buffers [4]. Restriction digestion [4]

Optimizing Production: A Workflow for Yield Improvement

For a more systematic approach, you can guide users through a logical troubleshooting workflow. The following diagram outlines this process.

Start Start: Low Synthesis Yield A Check Product Solubility Start->A B Analyze Genetic Template Start->B C Optimize Reaction Conditions Start->C D Consider Host Strain Engineering Start->D Sol1 Use chaperone-enriched extracts A->Sol1 Sol2 Co-express helper proteins A->Sol2 Sol3 Verify template quality/purity B->Sol3 Sol4 Optimize for GC-content/temp B->Sol4 Sol5 Calibrate reagent volumes C->Sol5 Sol6 Control buffer/glycerol levels C->Sol6 Sol7 Use methylation-negative strains D->Sol7

Methodologies for Key Optimization Experiments

To make the guidance actionable, here are detailed protocols for two key strategies mentioned in the workflow.

1. Using Chaperone-Enriched Extracts to Improve Solubility [1]

  • Objective: To increase the fraction of correctly folded, soluble product.
  • Materials: E. coli strain (e.g., BL21 Star (DE3)), chaperone plasmids (e.g., pGro7 for GroES/EL system), L-arabinose for induction.
  • Protocol:
    • Transform the chaperone plasmid into your E. coli expression host.
    • Grow a 1L culture in 2xYTPG medium with appropriate antibiotics to an OD₆₀₀ of 0.5.
    • Induce chaperone expression by adding L-arabinose to a final concentration of 0.5 mg/mL.
    • Continue growing the cells to an OD₆₀₀ of 3.0, then harvest by centrifugation.
    • Wash the cell pellet with cold S30 buffer and resuspend for sonication.
    • Prepare the crude extract via sonication and centrifugation, as per standard CFPS methods [1].
    • Use this chaperone-enriched extract for your synthesis reaction.

2. Optimizing DNA Template for Efficient Transcription [2] [4]

  • Objective: To ensure the DNA template is optimal for high-yield synthesis.
  • Protocol:
    • Check Template Quality: Precipitate your DNA template with ethanol to remove contaminants like salts or carryover reagents. Resuspend in clean, nuclease-free water [2].
    • Verify Linearization: If using a linear template, run an aliquot on an agarose gel to confirm complete digestion. Use restriction enzymes that produce 5' overhangs or blunt ends to prevent aberrant transcript elongation [2].
    • Assess Flanking Bases: If the recognition site for transcription is near the end of the template, ensure a sufficient number of flanking bases (consult enzyme supplier tables, typically 5+ bases are recommended) [4].
    • Check for Methylation: If using a plasmid from a dam+/dcm+ E. coli strain, be aware that DAM/DCM methylation might block certain restriction enzymes. If this interferes with your process, transform your plasmid into a methylation-negative strain like E. coli GM2163 [4].

References

thiarabine metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guides

Here are common questions and solutions regarding metabolic stability experiments:

Q1: What are the primary reasons for a disconnect between in vitro metabolic stability data and in vivo results?

A disconnect can arise from several factors:

Potential Cause Description Troubleshooting Tips
Extrahepatic Metabolism Metabolism occurs in tissues other than the liver (e.g., intestine, kidneys) [1]. Investigate stability in other tissue systems (e.g., intestinal S9 fractions).
Active Transport Active influx or efflux of the drug across hepatocyte membranes alters intracellular concentration [1]. Incorporate transporter inhibition studies; use suspended hepatocytes which retain some transporter functions.
Vendor Sourcing of Microsomes Different vendors' liver microsomes can have varying enzyme levels and activities, leading to different results [2]. Standardize vendor for consistency; if discrepancies arise, cross-validate results with a second vendor.
Inter-individual Variability Natural differences in enzyme expression between donor livers [1]. Use pooled microsomes or hepatocytes from multiple donors to average out variability.

Q2: Our lead compound showed high stability in Tier I screening but was rapidly cleared in a rat PK study. What could have gone wrong?

This is a classic "false stable" scenario. The issue may lie in the metabolic pathway not being fully represented in your initial assay [2].

  • Investigate Vendor Differences: As a case study from NCATS showed, a compound stable in one vendor's rat liver microsomes (Corning-Gentest) was rapidly metabolized by another's (Xenotech) due to differing cytochrome P450 activities [2].
  • Actionable Steps:
    • Repeat the in vitro stability assay using microsomes from a different vendor.
    • Perform Metabolite Identification (Met ID): Incubate the compound with both vendors' microsomes and use UPLC-MS/MS to look for vendor-specific metabolites [2].
    • Escalate to Tier II Assays: Move from a single-point assay to a multi-point, multi-species assay for a more detailed profile [2].

Q3: What are the best practices for ensuring high-quality, reproducible metabolic stability data?

  • Use a Sensitive and Robust LC-MS/MS Method: This is critical for accurate quantification of the parent compound and metabolite identification [1].
  • Control Critical Assay Conditions: Maintain precise timing, temperature (37°C), and pH [3].
  • Include Appropriate Controls: Always use a boiled hepatocyte preparation as a negative control to confirm that substrate loss is due to enzymatic activity [3].
  • Integrate Other ADME Screens: Combine metabolic stability data with screens for enzyme inhibition and other properties for a holistic view [1].

Experimental Protocol: Assessing Metabolic Stability in Suspension Cryopreserved Hepatocytes

This detailed methodology is adapted from a standard protocol [3].

1. Materials and Reagents

  • Cryopreserved Hepatocytes (for suspension use)
  • Incubation Medium (e.g., Williams' Medium E with serum-free supplement)
  • Test Article and Positive Control stocks (e.g., 1 mM in DMSO)
  • Stop Solution (e.g., acetonitrile)
  • 12-well non-coated plates
  • Equipment: 37°C water bath, 37°C / 5% CO2 humidified incubator, orbital shaker inside incubator, LC-MS/MS system [3].

2. Protocol Workflow The following diagram outlines the key steps in the experimental procedure:

G start Begin Protocol prep Prepare Incubation Medium and warm to 37°C start->prep cells Thaw and prepare hepatocytes (1.0e6 cells/mL) prep->cells compound Add test compound to medium (e.g., 2 µM) cells->compound plate Pipette 0.5 mL of compound-medium into 12-well plate compound->plate pre_warm Pre-warm plate in incubator on orbital shaker (5-10 min) plate->pre_warm initiate Start reaction: Add 0.5 mL of hepatocytes to each well pre_warm->initiate incubate Incubate on shaker (90-120 rpm) initiate->incubate sample Remove 50 µL aliquots at time points (0, 15, 30...120 min) incubate->sample stop Quench reaction in stop solvent sample->stop analyze Analyze samples via LC-MS/MS stop->analyze end Calculate t½ and CLint analyze->end

3. Data Analysis

  • In vitro half-life (t₁/₂): Determine by regression analysis of the natural logarithm of the percent parent remaining versus time curve.
  • Intrinsic clearance (CLᵢₙₜ,ᵢₙ ᵥᵢₜᵣₒ): Calculate using the formula: CLᵢₙₜ,ᵢₙ ᵥᵢₜᵣₒ = (0.693 / t₁/₂) * (V / N), where V is the incubation volume (e.g., 1 mL) and N is the number of hepatocytes per well (e.g., 0.5 x 10⁶ viable cells) [3].

Decision Guide for Unexplained Metabolic Instability

When you encounter unstable compounds, this decision tree can help guide your investigation:

G start Compound is Metabolically Unstable a Perform Metabolite ID (MetID) to identify soft spots start->a Identify Pathway b Consider structural modifications: - Block metabolic soft spots - Increase hydrophilicity - Deuterium substitution - Cyclization a->b Structural Issue c Check experimental conditions: - Confirm microsome/hepatocyte viability - Verify co-factor concentration - Cross-validate with another vendor a->c Experimental Issue d Investigate broader ADME: - Assess extrahepatic metabolism - Evaluate transporter effects a->d Biological System Issue end Improved Stability b->end c->end d->end

References

overcoming thiarabine resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary mechanisms of resistance to thiopurine drugs?

    • A: A key mechanism is variable metabolic inactivation. The enzyme Thiopurine S-methyltransferase (TPMT) methylates and inactivates thiopurine drugs [1] [2]. High TPMT activity can lead to rapid drug inactivation, resulting in therapeutic resistance [2]. Conversely, low TPMT activity causes drug accumulation and increased risk of toxicity, particularly myelosuppression [3] [2].
  • Q2: Which genes should I genotype to predict thiopurine sensitivity?

    • A: Pre-treatment genotyping of TPMT and NUDT15 is highly recommended [3]. Polymorphisms in these genes are major predictors of toxicity. The following table summarizes the clinical consequences:
Gene Enzyme Function Consequence of Genetic Deficiency Primary Risk
TPMT Inactivates thiopurine drugs via S-methylation [2] Accumulation of active cytotoxic metabolites [2] Myelosuppression, leukopenia [3] [2]
NUDT15 Metabolizes active thiopurine nucleotides [3] Accumulation of active cytotoxic nucleotides [3] Leukopenia, myelosuppression (especially in Asian populations) [3]
  • Q3: Which other drugs can interact with thiopurine metabolism?
    • A: Several drugs can inhibit TPMT or interact with the same metabolic pathway, potentially altering efficacy and toxicity.
      • Allopurinol (a xanthine oxidase inhibitor) also inhibits TPMT, which can increase the utility and toxicity of 6-mercaptopurine [2].
      • Methotrexate and sulfasalazine have been identified through molecular docking as potential inhibitors that may bind to the TPMT co-factor site [1].
      • Telmisartan (an antihypertensive) has been shown in silico to bind tightly to TPMT's active site, suggesting a potential for drug-drug interactions that could impair thiopurine inactivation [4].

Experimental Protocols & Strategic Approaches

Protocol: Genotyping for TPMT and NUDT15

Objective: To identify patients or research subjects with genetic polymorphisms that predispose them to thiopurine toxicity, allowing for dose personalization [3].

Materials:

  • DNA sample (from whole blood or saliva).
  • PCR reagents, primers for TPMT and NUDT15 variants.
  • Gel electrophoresis equipment or real-time PCR system.

Methodology:

  • DNA Extraction: Isolate genomic DNA from the patient sample using a standard commercial kit.
  • Amplification: Perform PCR amplification of the key genetic regions of TPMT (*2, *3A, *3C are common variants) and NUDT15 (especially the C415T variant) [3].
  • Variant Detection: Analyze the PCR products using a validated method such as:
    • Sanger Sequencing: For definitive identification of known and novel variants.
    • Restriction Fragment Length Polymorphism (RFLP): If the variant alters a restriction enzyme site.
    • Real-time PCR with TaqMan Probes: For high-throughput and rapid genotyping.
  • Interpretation:
    • Normal Homozygous: Standard starting dose is acceptable.
    • Heterozygous (Intermediate Activity): Consider a reduced starting dose (e.g., 30-50% reduction).
    • Variant Homozygous (Low Activity): Avoid thiopurine therapy or use drastically reduced doses with extreme caution [3].
Strategy: Investigating Alternative Mechanisms of Action

Rationale: Beyond its classic role in inhibiting purine synthesis, azathioprine's active metabolite (6-thioguanine) can block T-cell costimulation by binding to the small GTPase Rac1, leading to apoptosis of activated T-cells [5]. This pathway may be leveraged to overcome resistance rooted purely in antiproliferative mechanisms.

Experimental Approach:

  • In Vitro T-Cell Assays: Activate human T-lymphocytes in the presence of CD28 costimulation and increasing concentrations of 6-thioguanine (6-TG). Measure apoptosis rates via flow cytometry (Annexin V/PI staining) and assess downregulation of the anti-apoptotic protein Bcl-xL via Western blot [5].

Thiopurine Drug Metabolism and Resistance Pathways

The following diagram illustrates the key metabolic pathways of thiopurine drugs and the primary sites where resistance and toxicity can occur.

G Azathioprine Azathioprine MP 6-Mercaptopurine (6-MP) Azathioprine->MP Glutathione TGn 6-Thioguanine Nucleotides (Active) MP->TGn HGPRT Enzyme MeT Methylated Metabolites (Inactive) MP->MeT TPMT Enzyme Toxicity Bone Marrow Toxicity (Low TPMT / NUDT15) TGn->Toxicity CD28 Blocks Rac1 Activation (Alternative Mechanism) TGn->CD28 Resistance Therapeutic Resistance (High TPMT Activity) MeT->Resistance

Key Insights from the Pathway:

  • Competitive Pathways: Activation (to 6-Thioguanine Nucleotides) and inactivation (by TPMT) are competing metabolic pathways [2].
  • Resistance: High TPMT activity shunts the drug toward inactivation, leading to therapeutic resistance [2].
  • Toxicity: Low TPMT or NUDT15 activity causes excessive accumulation of active 6-Thioguanine nucleotides, leading to dose-limiting toxicity like myelosuppression [3] [2].
  • Alternative Action: The active metabolites can also induce immunosuppression through a non-genomic mechanism by blocking CD28-mediated T-cell costimulation, a potential alternative target [5].

Troubleshooting Guide for Common Scenarios

Research Problem Possible Cause Suggested Investigation
Lack of efficacy in cell culture/animal model High TPMT expression leading to rapid drug inactivation [1] [2] Measure TPMT enzyme activity or mRNA expression; use a TPMT inhibitor (e.g., allopurinol) in combination [2].
Unexplained, severe cytotoxicity in vitro Underlying TPMT or NUDT15 deficiency in the cell line or model system [3] Genotype the cell line for TPMT/NUDT15 variants; lower the drug concentration by 1-2 logs.
Efficacy loss after initial response Upregulation of TPMT or other drug efflux transporters. Perform longitudinal gene expression analysis; test combination therapy with other immunosuppressants [3].
Discrepancy between in vitro and in vivo results Drug-drug interactions (e.g., with methotrexate, telmisartan) inhibiting TPMT in vivo [1] [4]. Review co-administered drugs; perform in vitro assays with the suspected interacting drug.

References

Key Factors Affecting Thiopurine Metabolite Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability factors for thiopurine metabolites, primarily identified from studies on compounds like 6-thioguanine nucleotides (6-TGN) [1].

Factor Impact on Stability Recommendations
Temperature Significant degradation at higher temperatures; stable at ultra-low temperatures [1]. Process samples promptly; store processed RBC samples at -70°C; avoid -20°C for long-term storage [1].
Sample State Degradation occurs in whole blood prior to processing [1]. Isolate RBCs from whole blood and preprocess (deproteinize) samples as soon as possible [1].
Storage Time Concentration of 6-TGN in RBC samples decreased by 30% after 180 days at -20°C [1]. For long-term stability (up to 6 months), store preprocessed samples at -70°C [1].
pH (Inferred from thiamine studies) pH significantly impacts the stability of many nitrogen-containing compounds; acidic conditions often enhance stability [2]. If formulating a solution, consider buffering to an optimal, slightly acidic pH.

Recommended Analytical & Stability Testing Workflow

Based on the literature for related compounds, here is a detailed workflow you can adapt for assessing thiarabine stability in solution.

cluster_1 Solution Preparation cluster_2 Stress Conditions cluster_3 Analysis & Monitoring cluster_4 Data Processing Start Start Stability Assessment Prep Prepare this compound Solution - Define initial concentration - Adjust and record pH - Filter sterilize Start->Prep Aliquots Dispense into Aliquots Prep->Aliquots Stress Apply Stress Conditions - Refrigeration (4°C) - Room Temp (25°C) - Accelerated (40°C, 60°C) - Light exposure Aliquots->Stress LCMS LC-MS/MS Analysis - Quantify intact this compound - Monitor for degradation products Stress->LCMS UVVis UV-Vis Spectrophotometry - Track color changes (early degradation sign) - Measure absorbance shifts Stress->UVVis Data Process and Analyze Data - Calculate % remaining - Determine degradation kinetics (kobs) - Fit data to model (e.g., first-order) LCMS->Data UVVis->Data End Establish Storage Conditions & Shelf-life Data->End

Detailed Protocols for Key Steps

1. Sample Preparation and Storage

  • Solution Preparation: Prepare a solution of this compound at a specific, relevant concentration (e.g., in a buffered solution). Adjust the pH to a target value (e.g., 3.0 and 6.0 are common for stability screening) and record it precisely [2].
  • Storage Conditions: Dispense the solution into multiple amber glass vials to minimize photodegradation. Store aliquots under various controlled conditions [2]:
    • Refrigerated (4°C)
    • Room Temperature (25°C)
    • Accelerated (40°C, 60°C)
    • Light exposure (if photostability is a concern, using a light cabinet as in [3])

2. Analytical Methods for Stability Testing

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
    • Purpose: This is the gold standard for specifically quantifying the intact drug molecule and identifying degradation products.
    • Protocol Summary: Based on methods for measuring thiopurine metabolites [1] and thiamine [2].
      • Sample Preparation: Dilute aliquots of the this compound solution at each time point with a suitable solvent (e.g., mobile phase). For complex matrices, a deproteinization step using perchloric acid followed by centrifugation may be necessary [1].
      • Chromatography: Use a reverse-phase C18 column (e.g., HSS T3). The mobile phase is typically a gradient of water with a volatile additive (like 2 mM ammonium acetate and 0.1% formic acid) and an organic solvent like acetonitrile [1] [4].
      • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity specific to this compound and its potential degradants [1] [4].
  • UV-Vis Spectrophotometry
    • Purpose: To rapidly detect physical changes like color development (a potential indicator of degradation) and to quantify the drug if it has a characteristic chromophore [3] [5].
    • Protocol Summary: Based on methods for evaluating color changes in parenteral nutrition and drug solutions [3].
      • Measurement: Use a spectrophotometer to record the transmittance or absorbance spectrum of the solution between 380 nm and 780 nm.
      • Color Analysis: Use the CIE L*a*b* color space to quantify color changes objectively over time, which can detect degradation earlier than the human eye [3].
      • Potency: Monitor shifts in the absorbance maximum at specific time points to calculate the concentration of the active ingredient remaining [5].

3. Data Analysis

  • Calculate the percentage of this compound remaining at each time point compared to time zero.
  • Plot the natural logarithm of concentration (or % remaining) versus time. If the degradation follows pseudo-first-order kinetics, this plot will be linear.
  • Determine the observed reaction rate constant (k_obs) from the slope of this line.
  • Use the Arrhenius equation to model degradation at different temperatures and predict shelf-life at recommended storage conditions [2].

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a yellowish tint. Does this mean it has degraded? A color change is a strong indicator of potential degradation. As studies on other drugs have shown, color variation can signal the formation of impurities or degradation products. You should quantify this change using UV-Vis spectrophotometry, which is more sensitive and objective than visual inspection, and confirm the concentration of the active ingredient using LC-MS/MS [3].

Q2: How long can I store a this compound solution in the refrigerator before it degrades? Without specific data on this compound, a definitive shelf-life cannot be assigned. For a 6-TGN solution in whole blood, a 20% decrease was observed after 4 days at 4°C [1]. It is strongly recommended that you conduct a stability study under your specific conditions (concentration, pH, solvent) to establish a reliable in-house expiration date.

Q3: What is the most critical step in ensuring accurate stability results for my samples? The most critical step is sample preprocessing and storage. For related compounds in whole blood, delays in processing led to significant degradation. Isolate and deproteinize your samples immediately after drawing or preparing the solution. For long-term stability of processed samples, store them at -70°C rather than -20°C [1].

I hope this technical guide provides a solid foundation for your investigations into this compound stability. The principles and methods outlined here are well-established for related compounds and should be directly adaptable.

References

thiarabine tissue penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Thiarabine Technical Profile

The table below summarizes key technical data available from preclinical studies.

Property/Aspect Available Data & Findings Relevant Context
Chemical Class 4'-Thionucleoside Analog (of cytarabine) [1] Sulfur substitution for oxygen enhances metabolic stability vs. cytarabine [1].
Primary Mechanisms Antimetabolite; inhibits DNA synthesis [2] [3] Incorporated into DNA, leading to chain termination and cell death.
Preclinical Efficacy (Single Agent) Curative responses in HL-60 leukemia & AS283 lymphoma xenografts; tumor regressions in other models [3]. Showed superior efficacy vs. ara-C, clofarabine, fludarabine, cladribine, & gemcitabine in several models [3].
Preclinical Efficacy (Combination) Greater-than-additive activity with irinotecan, paclitaxel, cisplatin, or cyclophosphamide [2]. High cure rates (66%) in colorectal cancer when combined with clofarabine [4]. Suggests potential for synergy and penetration enhancement in solid tumors [4].

Proposed Experimental Strategies for Penetration Studies

Since direct data on penetration enhancement is limited, here are proposed experimental pathways based on this compound's profile and common research approaches for nucleoside analogs.

G Start This compound Tissue Penetration Study Strat1 Combination Therapy (e.g., Clofarabine, Irinotecan) Start->Strat1 Strat2 P-gp/Transporter Inhibition (e.g., Tariquidar) Start->Strat2 Strat3 Formulation & Delivery (Nanoparticles, Prodrugs) Start->Strat3 Model2 In Vivo: Human Tumor Xenograft Models Strat1->Model2 Apply Model1 In Vitro: Caco-2 Monolayer Permeability Assay Strat2->Model1 Validate Strat2->Model2 Apply Strat3->Model1 Screen Strat3->Model2 Test Readout1 Readout: Papp, Efflux Ratio Model1->Readout1 Readout2 Readout: Tumor Drug Concentration (LC-MS/MS), Tumor Growth Inhibition Model2->Readout2

Strategy 1: Combination with Other Anticancer Agents
  • Rationale: Preclinical data shows enhanced efficacy in combination, which may involve improved tumor penetration or synergistic action [2] [4].
  • Protocol Suggestion:
    • In Vivo Model: Use established human tumor xenograft models (e.g., colorectal, leukemia) [2] [4] [3].
    • Dosing: Administer this compound in combination with agents like clofarabine or irinotecan. Test different dosing schedules (concurrent vs. sequential).
    • Penetration Analysis: Measure this compound concentration in tumor tissue and plasma using LC-MS/MS at various time points post-administration. Compare levels in combination vs. single-agent groups.
Strategy 2: Targeting Efflux Transporters
  • Rationale: Nucleoside analogs can be substrates for efflux transporters like P-glycoprotein (P-gp). Inhibition may increase CNS and tumor penetration [5].
  • Protocol Suggestion:
    • In Vitro Model: Use validated Caco-2 cell monolayers to model intestinal and blood-tissue barriers [6].
    • Inhibitor Testing: Co-incubate this compound with a P-gp inhibitor (e.g., Tariquidar). Measure the Apparent Permeability (Papp) and efflux ratio.
    • In Vivo Validation: In xenograft models, co-administer this compound with an inhibitor and measure drug levels in tumors, particularly those known for high transporter expression.
Strategy 3: Advanced Formulations and Prodrugs
  • Rationale: Chemical modification or novel formulations can improve a drug's solubility, stability, and ability to cross biological membranes.
  • Protocol Suggestion:
    • Prodrug Design: Explore prodrug strategies, such as phosphoramidate prodrugs (ProTide), commonly used for nucleoside analogs [7].
    • Formulation: Develop nanoparticle or liposomal formulations of this compound.
    • Evaluation: Screen new formulations in Caco-2 models [6] and test lead candidates in xenograft models for improved efficacy and tissue distribution.

FAQ & Troubleshooting Guide

This section addresses potential experimental challenges.

Q1: Our in vivo studies show limited this compound efficacy in a solid tumor model. What could be the cause?

  • A: This could be due to poor tumor penetration. Consider:
    • Combination Therapy: Test this compound with a drug that has shown synergistic effects preclinically, like clofarabine or irinotecan [2] [4].
    • Check Dosing Schedule: The sequence and timing of combination agents are critical. Review established protocols from literature [2].
    • Direct Measurement: If possible, directly measure this compound concentration in tumor tissue to confirm if penetration is the limiting factor.

Q2: We suspect this compound is a substrate for efflux transporters. How can we confirm this and mitigate the issue?

  • A:
    • In Vitro Confirmation: Use a Caco-2 permeability assay. A Papp < 1.0 x 10⁻⁶ cm/s classifies as low permeability, and an efflux ratio (Papp,B-A/Papp,A-B) > 2.5 suggests active efflux [6].
    • Inhibitor Studies: Repeat the Caco-2 assay with a P-gp inhibitor like Tariquidar [5]. A significant increase in Papp or decrease in efflux ratio confirms the hypothesis.
    • Mitigation: Proceed with in vivo studies using a pharmacological inhibitor or focus on developing analogs or formulations that evade transporter recognition.

Q3: How can we standardize our Caco-2 cell model to ensure reliable permeability data for this compound?

  • A: The Caco-2 model requires rigorous validation [6]:
    • Model Drugs: Use a set of high, moderate, and low-permeability model drugs (e.g., Propranolol, Atenolol, Mannitol) to generate a calibration curve.
    • Acceptance Criteria: Ensure your model correctly classifies these drugs. For instance, a high-permeability drug should have a Papp > 10 x 10⁻⁶ cm/s [6].
    • Control Markers: Always include a zero-permeability marker like FITC-Dextran to confirm monolayer integrity.

Research Gaps and Future Directions

The most significant challenge you may face is the lack of direct, published evidence on specific methods to enhance this compound's tissue penetration. Future research should focus on:

  • Direct Measurement: Quantifying this compound levels in various tissues (especially solid tumors and the CNS) after administration.
  • Transporter Profiling: Systematically identifying which specific transporters interact with this compound.
  • Novel Formulations: Investing in prodrug and nano-formulation strategies specifically designed for this compound.

References

Thiarabine Overview and Method Development Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Thiarabine (also known as 4'-thio-ara-C) is a pyrimidine nucleoside analog and a deoxynucleoside analogue in clinical development for cancer therapy [1]. It acts as an antimetabolite, interfering with DNA replication in cells to cause DNA damage and induce apoptosis [1].

Since no published analytical method for this compound was found, the following strategy is recommended for method development:

  • Use of Platform Technologies: For new molecules like this compound, leverage analytical platform technologies (APT) where possible. This involves adapting well-understood methods for similar product types (e.g., other nucleoside analogs) to lower development risk [2].
  • Quality-by-Design (QbD) Principles: Implement a QbD approach early in the method lifecycle. This begins with defining an Analytical Target Profile (ATP)—a pre-established list of performance requirements for the method (e.g., accuracy, precision, specificity). A systematic study of method robustness using tools like Design of Experiments (DoE) is expected by regulators [3] [2].
  • Reference Standard Qualification: For a new active pharmaceutical ingredient (API) like this compound, a two-tiered approach for qualifying new working reference standards against a primary reference standard is recommended to ensure accuracy and link it to the clinical trial material [2].

Frequently Asked Questions (FAQs)

Question Answer & Guidance
When should the analytical method be fully validated? Methods should be validated for any GMP activity, even for Phase I studies. A phase-appropriate validation approach is accepted, where the depth of validation increases with the clinical phase [2].
Can a method be changed after validation? Yes, but changes require careful management. Post-approval changes often face regulatory resistance, so confidence in the initial method is critical. Necessary changes require revalidation (from simple verification to full validation) and submission of regulatory amendments [2].
What are the key regulatory guidelines to follow? Follow ICH Q2(R1) for core validation principles. Also, refer to the FDA draft guidance "Analytical Procedures and Method Validation for Drugs and Biologics" and the comprehensive PDA Technical Report 57 specifically for biopharmaceutical challenges, which can inform method development for complex APIs [2].

Troubleshooting Common HPLC/UPLC Issues

The table below outlines common problems, potential causes, and solutions. This is based on general HPLC/UPLC practices and information from a closely related UPLC method for the nucleoside analogs Cytarabine and Daunorubicin [4].

Problem Potential Causes Investigative & Corrective Actions

| Peak Tailing / Poor Resolution | - Incorrect mobile phase pH/organic ratio

  • Column degradation (e.g., stationary phase collapse)
  • Silanol interactions | - Check System Suitability: Ensure it meets criteria before run [4].
  • Adjust Mobile Phase: Modify organic solvent ratio or buffer pH within a robustness-tested range.
  • Use a Fresh Column: Confirm column specification (e.g., 100 x 2.1 mm, 1.7µ for UPLC) [4]. | | Retention Time Drift | - Mobile phase inconsistency (evaporation, poor preparation)
  • Column temperature fluctuations
  • Column overuse | - Prepare Mobile Phase Freshly: Use isocratic elution with a precisely mixed phase of acetonitrile and 0.1% formic acid (e.g., 70:30) [4].
  • Verify Thermostat Control: Ensure column compartment temperature is stable.
  • Replace with New Column. | | High Background Noise / Low Sensitivity | - Contaminated flow cell
  • UV lamp approaching end of life
  • Mobile phase contaminants | - Flush the System: Purge the detector flow cell with a strong solvent.
  • Replace UV Lamp: If nearing its rated hours.
  • Use High Purity Solvents. | | Pressure Fluctuations / High Backpressure | - Column blockage
  • Mobile phase filtration issues
  • Particulate matter in samples | - Check In-Line Filter & Guard Column.
  • Filter Mobile Phase through a 0.45µm or 0.22µm membrane.
  • Centrifuge or Filter Samples prior to injection. |

Proposed Analytical Method & Validation Protocol

Based on a published UPLC method for related compounds Cytarabine and Daunorubicin, here is a proposed starting point for a this compound method that requires optimization and full validation [4].

1. Suggested Chromatographic Conditions

  • Instrument: UPLC system with PDA detector
  • Column: Phenyl (100 x 2.1 mm, 1.7 µm)
  • Mobile Phase: Acetonitrile and 0.1% Formic acid (ratio to be optimized, e.g., 70:30 v/v)
  • Flow Rate: 0.5 mL/min
  • Run Time: ~3 minutes (to be determined)
  • Detection Wavelength: 240 nm (to be confirmed for this compound) [4]
  • Column Temperature: Ambient
  • Injection Volume: 1-2 µL

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or water) to obtain a 1 mg/mL stock solution.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with mobile phase to span the expected concentration range for linearity studies.

3. System Suitability Tests Before analysis, the system must meet predefined criteria. The table below suggests parameters based on standard practices and the example method [4].

Parameter Acceptance Criteria
Retention Time (Rt) Consistent Rt (low %RSD)
Theoretical Plates (N) >2000
Tailing Factor (T) ≤2.0
%RSD of Peak Area/Height ≤2.0% for multiple injections

4. Method Validation Parameters The method must be validated per ICH Q2(R1) guidelines. The table summarizes the validation characteristics and typical acceptance criteria [2].

Validation Parameter Protocol & Acceptance Criteria
Specificity No interference from blank, excipients, or degradation products.
Linearity & Range r² ≥ 0.990 (e.g., over 50-150% of target concentration) [4].
Accuracy (Recovery) Mean recovery of 98.0-102.0%.

| Precision | - Repeatability (System Precision): %RSD ≤ 2.0 [4].

  • Intermediate Precision (Ruggedness): No significant difference between analysts/days/instruments. | | LOD & LOQ | - LOD: S/N ~ 3:1 [4].
  • LOQ: S/N ~ 10:1, with precision and accuracy at LOQ level [4]. | | Robustness | Deliberate, small variations in method parameters (e.g., flow rate ±0.05 mL/min, temperature ±2°C, mobile phase pH ±0.1 units) should not significantly affect results [2]. |

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the core processes for method validation and systematic troubleshooting.

workflow start Start Method Validation spec 1. Specificity start->spec linear 2. Linearity & Range spec->linear acc 3. Accuracy linear->acc prec 4. Precision acc->prec lod 5. LOD/LOQ prec->lod robust 6. Robustness lod->robust end Validation Complete robust->end

Diagram 1: Method Validation Workflow. This outlines the standard sequence for validating an analytical procedure, following ICH Q2(R1) guidelines [2].

logic problem Identify Problem suitability Check System Suitability problem->suitability params Review Method Parameters & Conditions suitability->params Fails prep Audit Sample & Mobile Phase Prep suitability->prep Passes params->prep hardware Diagnose Instrument Hardware prep->hardware resolve Problem Resolved hardware->resolve

Diagram 2: Systematic Troubleshooting Logic. This provides a logical flow for diagnosing and resolving issues during analytical runs, based on general best practices.

References

Thiarabine: Mechanism & Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Thiarabine's mechanism and metabolism is the first step in troubleshooting related assays. The table below summarizes its core characteristics.

Aspect Description
Drug Class Deoxycytidine analog [1].
Primary Mechanism Incorporation into DNA, leading to termination of DNA synthesis and inhibition of DNA chain elongation [2].
Key Active Metabolite This compound 5'-triphosphate [2].
Critical Metabolite Property Long retention time of the 5'-triphosphate within tumor cells [2].
Metabolic Activation Requires phosphorylation by cellular kinases to become active (this compound → Monophosphate → Diphosphate → Triphosphate) [2].

Potential Interference & Troubleshooting Guide

While direct sources on metabolite interference are limited, general knowledge of nucleoside analog pharmacology allows for inference of common challenges. The following guide addresses potential issues based on this compound's established biochemical profile.

G Start Start: Assay Problem LowSignal Low Assay Signal Start->LowSignal HighBackground High Background Noise Start->HighBackground CellViability Unexpected Cell Viability Start->CellViability SubProblem1 Check endogenous dNTP pools (esp. dCTP competition) LowSignal->SubProblem1 SubProblem2 Verify kinase activity/ metabolic activation LowSignal->SubProblem2 SubProblem3 Confirm analyte extraction and stability LowSignal->SubProblem3 SubProblem4 Validate antibody/assay probe specificity HighBackground->SubProblem4 SubProblem5 Check for cross-reactivity with other metabolites HighBackground->SubProblem5 SubProblem6 Rule out sample contamination or degradation HighBackground->SubProblem6 CellViability->SubProblem1 Possible resistance CellViability->SubProblem2 Poor activation

Issue: Low Detection of this compound Triphosphate
  • Potential Cause 1: Competition with endogenous dCTP.
    • Explanation: this compound competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA [3]. High intracellular dCTP pools can inhibit the phosphorylation of this compound by feedback inhibition of deoxycytidine kinase (dCK), reducing the formation of the active triphosphate metabolite [3].
    • Troubleshooting Steps:
      • Measure dCTP Pools: Use LC-MS/MS to quantify intracellular dCTP levels in your model system alongside this compound triphosphate [3].
      • Modulate dCTP Pools: Consider using a ribonucleotide reductase inhibitor (e.g., hydroxyurea) to deplete dCTP pools prior to this compound treatment, which may enhance its activation.
  • Potential Cause 2: Inefficient metabolic activation.
    • Explanation: The conversion of this compound to its active triphosphate form is a multi-step process catalyzed by kinases, with dCK being the rate-limiting step [3].
    • Troubleshooting Steps:
      • Validate Kinase Expression: Check the expression levels of key kinases (dCK, CMPK1, NDPK) in your cell lines via Western blot or qPCR.
      • Use Positive Controls: Employ a cell line known to be sensitive to this compound (or other deoxycytidine analogs like cytarabine) as a positive control for your assay.
Issue: High Background or Non-Specific Signal in Metabolite Detection
  • Potential Cause: Cross-reactivity with structurally similar molecules.
    • Explanation: Antibodies or enzymatic assays designed to detect this compound metabolites might cross-react with endogenous nucleotides (e.g., dCTP, CTP) or metabolites from other pathways.
    • Troubleshooting Steps:
      • Chromatographic Separation: If using LC-MS, optimize the chromatographic method to achieve baseline separation of this compound triphosphate from dCTP and other isobaric interferences.
      • Assay Specificity Test: Run the assay with cell lysates that have not been treated with this compound to establish the baseline signal from endogenous compounds.
Issue: Inconsistent Cell Viability or Efficacy Results
  • Potential Cause: Fluctuations in nucleotide pool balance.
    • Explanation: The antiproliferative effect of this compound is not only dependent on its own triphosphate levels but also on the overall perturbation of ribonucleotide (RN) and deoxyribonucleotide (dRN) pools, which can trigger distinct cell death pathways [3]. An unbalanced change in these pools can significantly affect cellular outcomes.
    • Troubleshooting Steps:
      • Broad Metabolomic Profiling: Don't just measure this compound metabolites. Use a targeted LC-MS approach to profile a panel of key RNs and dRNs (e.g., ATP, ADP, CTP, dCTP, dGTP, dTTP) to understand the global metabolic impact of the drug [3].
      • Monitor Metabolic Ratios: Track critical ratios like AMP/ATP, which can activate stress pathways (like AMPK signaling) that contribute to cell cycle arrest and efficacy [3].

Key Experimental Protocols for Reference

Here are concise methodologies for two core experiments relevant to this compound research, adapted from general best practices in nucleotide analog analysis.

Protocol for Intracellular Nucleotide Pool Measurement via LC-MS [3]

This is crucial for troubleshooting metabolite interference.

  • Cell Extraction: Wash cell pellets with cold saline. Lyse cells with 500 µL of 80% methanol (pre-cooled to -80°C). Vortex and incubate on dry ice for 15 minutes.
  • Centrifugation: Centrifuge at 14,000-20,000 x g for 15 minutes at 4°C.
  • Sample Preparation: Transfer the supernatant to a new tube. Dry the extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
  • Reconstitution: Reconstitute the dried extract in 100-200 µL of ultrapure water for LC-MS analysis.
  • LC-MS Analysis:
    • Column: Use a reversed-phase column (e.g., C18) or a hydrophilic interaction chromatography (HILIC) column suitable for polar metabolites.
    • Mobile Phase: (A) Water with 5mM ammonium acetate, (B) Acetonitrile. Use a gradient elution.
    • MS Detection: Use electrospray ionization (ESI) in negative mode for nucleotides. Quantify using multiple reaction monitoring (MRM).
Protocol for Assessing DNA Incorporation (Cell Cycle Analysis)

This helps correlate metabolite levels with a functional outcome.

  • Drug Treatment & Fixation: Treat cells with this compound for a desired duration. Harvest cells and wash with PBS. Fix cells in 70% ethanol (added drop-wise while vortexing) and incubate at -20°C for at least 2 hours.
  • Staining: Pellet the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI), 0.1 mg/mL RNase A, and 0.05% Triton X-100.
  • Incubation & Analysis: Incubate in the dark for 30-45 minutes at room temperature. Analyze DNA content using a flow cytometer and quantify the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases).

References

Thiarabine vs. Cytarabine: Overview and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and key preclinical findings for thiarabine and cytarabine.

Feature This compound Cytarabine (Ara-C)
Drug Type Deoxycytidine analog [1] Deoxycytidine analog [1]
Mechanism of Action Potent inhibition of DNA synthesis; similar basic mechanism to cytarabine [1] Antimetabolite; inhibits DNA synthesis [2]

| Key Preclinical Advantages | - Superior antitumor activity vs. cytarabine, gemcitabine, and clofarabine in human tumor xenografts [1]

  • Excellent activity against solid tumors [1]
  • Long intracellular retention time of active triphosphate form [1]
  • Effective orally (approx. 16% bioavailability) with once-daily dosing [1] | - Established cornerstone of AML treatment regimens [3] [4] [5] | | Clinical Status | Phase I/II trials (hematologic malignancies and solid tumors) [1] [6] | Phase III and IV trials; standard treatment for AML for decades [2] [5] | | Noted Efficacy | Significant anti-tumor activity in early-phase trials; activity in heavily pretreated patients [1] [6] | - CR rates of 58-64% in induction therapy for AML [2]
  • Standard consolidation therapy improves disease-free survival [5] |

A preclinical study showed that a This compound/clofarabine combination had significantly superior efficacy to a cytarabine/clofarabine combination in xenograft models. Furthermore, this compound combined with clofarabine achieved tumor regression and cures in models of colorectal cancer and leukemia [6].

Cytarabine Dosing and Clinical Evidence

Cytarabine's efficacy and safety profile are highly dependent on the dosage. The following table compares the different dose levels used in clinical practice, particularly for Acute Myeloid Leukemia (AML).

Dose Level Dosage Regimen Key Efficacy Findings Key Safety Findings
High-Dose (HDAC) e.g., 3 g/m² twice daily [5] Superior DFS vs. lower doses, especially in favorable-risk AML [5]. Higher risk of grade 3-4 non-hematological toxicity vs. low-dose [5].
Intermediate-Dose (IDAC) e.g., 1 g/m² to 1.5 g/m² twice daily [3] [5] Equivalent survival outcomes to HiDAC in intermediate-/adverse-risk AML [3]. Real-world data shows no survival difference vs. HiDAC [3]. Improved safety profile; significantly lower incidence of septic shock vs. HiDAC (3 g/m²) [3].
Low-Dose (LDAC) e.g., 100 mg/m² [2] Lower complete response rates (58% vs. 64% with higher dose) [2]. Fewer therapy-related deaths (13% vs. 21% with higher dose) [2].

Experimental Protocols from Key Studies

To aid in the understanding of the generated data, here are the methodologies from some of the pivotal studies cited.

  • Induction Therapy (Cytarabine - [2]): In the phase III trial (Cancer and Leukemia Group B), cycle 1 of induction consisted of 7 days of continuous intravenous cytarabine (at either 100 mg/m² or 200 mg/m²) and 3 days of intravenous daunorubicin. Cycle 2, if required, used 5 days of cytarabine and 2 days of daunorubicin.
  • Consolidation Therapy (Cytarabine - [2]): Patients who achieved complete remission received monthly subcutaneous cytarabine at their assigned dose, combined with other agents like 6-thioguanine, vincristine, prednisone, and daunorubicin on a rotating schedule over 8 months.
  • Preclinical Xenograft Model (this compound - [1] [6]): this compound was evaluated against numerous human tumor xenografts implanted in mice. Its antitumor activity was directly compared to cytarabine, gemcitabine, and clofarabine. The compound was administered orally once per day.

Mechanism of Action Workflow

The following diagram illustrates the shared mechanism of action of this compound and cytarabine, while highlighting the key biochemical differences that may account for this compound's superior preclinical activity.

mechanism_of_action Mechanism of Action: this compound vs. Cytarabine cluster_activation Intracellular Activation (Phosphorylation) cluster_mechanism Primary Mechanism cluster_differences Key Differentiating Attributes Start Prodrug Administration (Deoxycytidine Analog) Activation Conversion to Active Triphosphate Form Start->Activation Mechanism Potent Inhibition of DNA Synthesis Activation->Mechanism Retention Long Intracellular Retention Time Mechanism->Retention SolidTumors Excellent Activity Against Solid Tumors Mechanism->SolidTumors OralBioavailability Effective Oral Administration (~16% Bioavailability) Mechanism->OralBioavailability

Conclusion and Research Implications

  • Cytarabine remains a foundational therapy, but its use requires careful consideration of dose and patient risk profile [3] [5].
  • This compound demonstrates potential based on its distinct pharmacological advantages—long intracellular retention, solid tumor activity, and oral bioavailability—and superior efficacy in preclinical models [1] [6].

The available data suggests that This compound could potentially replace cytarabine in the treatment of acute myelogenous leukemia [1]. However, this potential is yet to be confirmed in large-scale, late-phase clinical trials. For researchers, the most promising development path for this compound appears to lie in further clinical evaluation, particularly in specific populations like solid tumors or as part of combination regimens for hematologic malignancies [1] [6].

References

thiarabine combination irinotecan synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Documented Synergistic Combinations with Irinotecan

The following table summarizes some of the irinotecan combinations with reported synergistic effects from the literature, which could serve as useful reference points.

Combination Partner Cancer Type (Study Model) Key Findings / Proposed Mechanism Experimental Data / Models Citation
PI3Ki (BKM120) + MEKi (MEK162) Colorectal Cancer (Preclinical) Triple combo with SN38 (irinotecan's metabolite) showed better synergistic effect; inhibits AKT & ERK survival pathways activated by irinotecan [1]. In vitro dose matrix; in vivo xenograft mice (HCT116, HT29 cells); phosphokinome profiling [1].
Hypomethylating Agents (e.g., 5-aza-cytidine) Colorectal Cancer (Preclinical) Priming with AZA pre-sensitized CRC cells; synergistic response and significant tumor regression in vivo [2]. In vitro MTS cell viability/IC50; in vivo xenograft (NOD-SCID mice); Chou-Talalay synergy analysis [2].
Sunitinib (VEGFR/PDGFR inhibitor) Anaplastic Thyroid Cancer (Preclinical) Synergistic efficacy in vitro and in vivo; combination induced tumor regression and increased survival [3]. In vitro antiproliferative & proapoptotic assays; in vivo orthotopic mouse models [3].
Targeted Agents (e.g., Axitinib) Pancreatic Cancer & Endothelial Cells (Preclinical) Highly synergistic anti-proliferative and proapoptotic effects in simultaneous combination [3]. In vitro studies on endothelial and pancreas cancer cells [3].

Methodologies for Evaluating Synergism

The search results highlight several established experimental protocols and models used to demonstrate and quantify synergism in drug combinations [4].

  • In Vitro Models:

    • Dose Matrix Approach: Combining a range of doses for each drug to calculate a Combination Index (CI) using methods like Chou-Talalay, where CI < 1 indicates synergy [1] [2].
    • Cell Viability Assays: Using MTT or MTS assays to determine the IC50 of drugs alone and in combination [2].
    • 3D Cell Culture Systems: Testing drug efficacy in spheroid models, which can better mimic in vivo tumor conditions [1].
  • In Vivo Models:

    • Xenograft Models: Implanting human cancer cells into immunodeficient mice (e.g., NOD-SCID mice) to study tumor regression and survival benefits of drug combinations [1] [2].
  • Mechanistic Studies:

    • Phosphokinome Profiling: Using technologies like PamGene peptide arrays to identify signaling pathways activated by a primary drug (e.g., irinotecan-induced AKT/MEK activation) to rationally select combination partners [1].
    • Western Blotting: Confirming changes in protein expression and phosphorylation of key pathway components [1].

A Rational Workflow for Combination Development

Based on the methodologies found, the following diagram outlines a logical workflow for developing and testing synergistic combinations, as exemplified in the research [1].

workflow Rational Workflow for Synergistic Combination Development Start Identify Resistance/ Escape Pathways Profile Phosphokinome/ Pathway Profiling Start->Profile Select Select Targeted Inhibitors Profile->Select InVitro In Vitro Synergy Screening (Dose Matrix, CI) Select->InVitro InVivo In Vivo Validation (Xenograft Models) InVitro->InVivo

Suggestions for Further Research

To find the specific information you need on thiarabine, I suggest you:

  • Search specialized databases like PubMed, Google Scholar, or clinical trial registries (ClinicalTrials.gov) using the keyword "this compound" alone and in combination with "irinotecan".
  • Review patent literature, as early-stage research on specific drug combinations is sometimes disclosed in patent applications.
  • Consult scientific conference abstracts from meetings like the American Association for Cancer Research (AACR), where preliminary research findings are often presented.

References

thiarabine triphosphate retention tumor cells

Author: Smolecule Technical Support Team. Date: February 2026

Thiarabine's Biochemical Profile

Feature Description & Comparative Advantage
Triphosphate Retention Demonstrates long retention time of its active triphosphate form within tumor cells. [1]
Mechanism of Action Acts as a potent DNA synthesis inhibitor. Its structure and mechanism are similar to cytarabine but with quantitative differences that enhance efficacy. [1]
In Vivo Activity Exhibited exceptional antitumor activity in human tumor xenograft models in mice, superior to gemcitabine, clofarabine, and cytarabine. [1]
Oral Bioavailability Effective when administered orally (approximately 16% bioavailability), a key differentiator from cytarabine which requires intravenous administration. [1]
Dosing Schedule Effective with once-per-day dosing, unlike cytarabine which often requires continuous infusion due to its short half-life. [1]
Clinical Potential Preclinical data suggests it could potentially replace cytarabine in treating Acute Myelogenous Leukemia (AML), and it has shown activity in solid tumors where cytarabine is ineffective. [1]

Mechanism of Action & Activation Pathway

The following diagram illustrates the intracellular activation of this compound and its key cytotoxic effects, highlighting the step that leads to prolonged activity within the cell.

G This compound This compound Thiarabine_MP This compound Monophosphate This compound->Thiarabine_MP Initial Phosphorylation Thiarabine_DP This compound Diphosphate Thiarabine_MP->Thiarabine_DP Nucleoside Monophosphate Kinases Thiarabine_TP This compound Triphosphate Thiarabine_DP->Thiarabine_TP Nucleoside Diphosphate Kinase DNA_Incorporation DNA_Incorporation Thiarabine_TP->DNA_Incorporation Incorporates into DNA DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition Thiarabine_TP->DNA_Synthesis_Inhibition Potent Inhibition Prolonged_Retention Prolonged Cell Retention Thiarabine_TP->Prolonged_Retention Chain_Termination Chain_Termination DNA_Incorporation->Chain_Termination Cytotoxicity Cytotoxicity DNA_Synthesis_Inhibition->Cytotoxicity

Current Data Limitations and Research Gaps

A direct and detailed comparison with other nucleoside analogs is hindered by several factors:

  • Lack of Side-by-Side Data: While the search results confirm this compound's superiority in pre-clinical models, they do not provide head-to-head experimental data on triphosphate retention times or concentration levels for all drugs in the same study. [1]
  • Absence of Detailed Protocols: The available information reviews conclusions from studies but does not include the detailed methodologies for key experiments, such as the specific cell lines, assay conditions, or analytical techniques (e.g., HPLC) used to measure intracellular nucleotide retention. [1]
  • Clinical Status Uncertainty: this compound has been evaluated in Phase 1 and 2 trials for hematologic cancers. [2] However, its current development status is unclear, and it does not appear among the novel oncology drugs approved in the first half of 2025, which are dominated by immunotherapies and targeted small molecules. [3]

References

thiarabine clinical efficacy versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Preliminary Clinical Data for Ategonosina (THIO)

Metric Ategonosina (THIO) + Cemiplimab Standard of Care (Historical) Notes
Clinical Trial Phase Phase 2 (Pivotal) - THIO-101 trial in 3L+ NSCLC [1]
Patient Population Advanced NSCLC, resistant to immune therapy & chemotherapy [1] Advanced NSCLC (3L+ setting) [1] 3L = third-line treatment
Primary Endpoint (Median Overall Survival) 17.8 months (as of May 15, 2025 data cut) [1] 5-6 months [1] Data from 22 patients (Intent-to-Treat); confidence intervals provided [1]
Safety & Tolerability "Generally well-tolerated" [1] - In a "heavily pretreated" population [1]
Regulatory Status Potential for accelerated FDA approval [1] - -

Experimental Protocol Overview

The available data for Ategonosina (THIO) comes from the THIO-101 Phase 2 clinical trial [1]. Key methodological details include:

  • Study Design: Pivotal Phase 2 trial. Specific design details (e.g., single-arm vs. randomized) were not fully detailed in the source.
  • Intervention: Ategonosina (THIO) is sequenced with an immune checkpoint inhibitor, cemiplimab (Libtayo) [1].
  • Population: Patients with advanced non-small cell lung cancer (NSCLC) who have developed resistance to prior immune therapy and chemotherapy (third-line or later) [1].
  • Primary Outcome: Overall Survival (OS). The trial also monitors safety, tolerability, and tumor response (e.g., partial response) [1].

Proposed Mechanism of Action Workflow

While the exact signaling pathway for Ategonosina (THIO) was not described in the search results, it is possible to outline a general workflow for its investigated use case based on the information provided.

cluster_intervention Intervention: THIO sequenced with Cemiplimab Start Advanced NSCLC Patient (Resistant to prior therapies) Step1 1. Administration of THIO Start->Step1 Step2 2. Proposed: Induction of cancer cell stress/death Step1->Step2 Step3 3. Release of tumor antigens and modulation of TME Step2->Step3 Step4 4. Administration of Cemiplimab (anti-PD-1) Step3->Step4 Step5 5. Blockade of PD-1 immune checkpoint on T-cells Step4->Step5 Step6 6. Enhanced T-cell mediated killing of cancer cells Step5->Step6 Outcome Observed Outcome: Prolonged Overall Survival (17.8 months median) Step6->Outcome

Interpretation of Available Evidence

  • Promising but Preliminary Signal: The reported median overall survival of 17.8 months is substantially higher than the historical benchmark of 5-6 months for this treatment-resistant population, suggesting a potential significant clinical benefit [1].
  • Context of Data: It is crucial to note that this data is:
    • Early: Released in a company announcement and likely not yet peer-reviewed [1].
    • From a Small Cohort: Based on an initial group of 22 patients [1].
    • Single-Arm: The comparison to standard care is historical, not from a concurrent randomized control group within the same trial, which can introduce bias [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Exact Mass

259.06268

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YCO2764D5Z

Wikipedia

Thiarabine

Dates

Last modified: 02-18-2024
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5. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections By Kern, Earl R.; Prichard, Mark N.; Quenelle, Debra C.; Keith, Kathy A.; Tiwari, Kamal N.; Maddry, Joseph A.; Secrist, John A., III From Antimicrobial Agents and Chemotherapy (2009), 53(2), 572-579.
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10. A phase I, first in man study of OSI-7836 in patients with advanced refractory solid tumors: IND.147, a study of the Investigational New Drug Program of the National Cancer Institute of Canada Clinical Trials Group By Goss, G.; Siu, L. L.; Gauthier, I.; Chen, E. X.; Oza, A. M.; Goel, R.; Maroun, J.; Powers, J.; Walsh, W.; Maclean, M.; et al From Cancer Chemotherapy and Pharmacology (2006), 58(5), 703-710.
11. The role of human nucleoside transporters in cellular uptake of 4'-thio-β-D-arabinofuranosylcytosine and β-D-arabinosylcytosine By Clarke, Marilyn L.; Damaraju, Vijaya L.; Zhang, Jing; Mowles, Delores; Tackaberry, Tracey; Lang, Thach; Smith, Kyla M.; Young, James D.; Tomkinson, Blake; Cass, Carol E. From Molecular Pharmacology (2006), 70(1), 303-310.
12. A phase I study of a new nucleoside analogue, OSI-7836, using two administration schedules in patients with advanced solid malignancies By Lee, Chooi P.; de Jonge, Maja J. A.; O'Donnell, Anne E.; Schothorst, Kristel L.; Hanwell, Janet; Chick, Jon B.; Brooimans, Rik A.; Adams, Laurel M.; Drolet, Daniel W.; de Bono, Johann S.; et al From Clinical Cancer Research (2006), 12(9), 2841-2848.
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14. Safety Assessment of 4'-Thio-β-D-Arabinofuranosylcytosine in the Beagle Dog Suggests a Drug-Induced Centrally Mediated Effect on the Hypothalamic-Pituitary-Adrenal Axis By Colagiovanni, Dorothy B.; Drolet, Daniel W.; Dihel, Larry; Meyer, Dennis J.; Hart, Karen; Wolf, Julie From International Journal of Toxicology (2006), 25(2), 119-126.
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25. Metabolism of 4'-thio-β-d-arabinofuranosylcytosine in CEM cells By Parker, W. B.; Shaddix, S. C.; Rose, L. M.; Waud, W. R.; Shewach, D. S.; Tiwari, K. N.; Secrist, J. A. From Biochemical Pharmacology (2000), 60(12), 1925-1932.
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